4-Chloro-3-(trifluoromethoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHOCMBXDFQWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272228 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-59-8 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical properties of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive aldehyde group, a chlorine atom, and a trifluoromethoxy group, provides a unique combination of chemical handles for synthetic chemists. The trifluoromethoxy (-OCF3) group, in particular, is of high interest in medicinal chemistry and materials science. It is a powerful electron-withdrawing moiety and acts as a lipophilic hydrogen bond acceptor, which can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1][2]
This guide provides a comprehensive overview of the core physical properties, spectroscopic characteristics, reactivity, and safe handling of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique attributes of this compound in their synthetic endeavors. The information presented herein is synthesized from established chemical data and provides field-proven insights into its practical application.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are essential for planning synthetic routes, purification procedures, and ensuring proper storage.
| Property | Value | Source |
| CAS Number | 886499-59-8 | [3] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |
| Molecular Weight | 224.56 g/mol | [3][4] |
| Appearance | Not specified; likely a solid or oil at RT | |
| Boiling Point | 222.2 ± 35.0 °C (Predicted) | [3][5] |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Water Solubility | Insoluble in water | [3][5] |
| Sensitivity | Air Sensitive | [3][5] |
Spectroscopic and Analytical Characterization
Proper characterization is paramount to confirming the identity and purity of a chemical substance. The following section details the expected spectroscopic signatures for this compound based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aldehyde protons. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically in the range of δ 9.8-10.1 ppm. The three protons on the aromatic ring will appear in the δ 7.5-8.2 ppm region, with coupling patterns (doublets and doublet of doublets) dictated by their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the aldehyde group (δ 185-195 ppm), the carbon of the trifluoromethoxy group (a quartet due to C-F coupling, δ ~120 ppm), and the six aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will be the simplest, showing a single sharp signal for the three equivalent fluorine atoms of the -OCF3 group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 224.5. A key diagnostic feature will be the presence of an [M+2]⁺ isotope peak at m/z ≈ 226.5, with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. A strong, sharp absorption band is expected around 1700-1710 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde. Additional bands corresponding to C-Cl, C-O, and C-F stretches will also be present.
Caption: A typical workflow for the analytical characterization of the title compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups. Understanding these sites is key to its effective use as a building block.
-
Aldehyde Group: This is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, Grignard reactions, reductive amination to form substituted benzylamines, and oxidation to the corresponding carboxylic acid.
-
Aromatic Ring: The ring is electron-deficient due to the strong withdrawing effects of the -CHO, -Cl, and -OCF3 groups. This deactivates the ring towards electrophilic aromatic substitution. However, it makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr) , where a suitable nucleophile can displace the chlorine atom, a reaction often facilitated by the ortho/para electron-withdrawing groups.
-
Trifluoromethoxy Group: This group is generally stable and unreactive under most synthetic conditions, making it an ideal substituent for modifying the electronic and steric properties of a target molecule without being altered during subsequent reaction steps.
Caption: Diagram illustrating the primary sites of chemical reactivity.
Experimental Protocol Example: Reductive Amination
To illustrate the compound's utility, the following is a representative, self-validating protocol for a reductive amination reaction, a cornerstone of medicinal chemistry for synthesizing amine derivatives.
Objective: To synthesize N-benzyl-1-(4-chloro-3-(trifluoromethoxy)phenyl)methanamine.
Causality: This protocol uses sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the aldehyde in the absence of an iminium ion intermediate, thus minimizing side reactions like the reduction of the starting aldehyde to an alcohol.
Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.24 g).
-
Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 40 mL).
-
Amine Addition: Add benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Validation: Confirm the structure and purity of the final product using NMR and MS, as described in Section 2.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification:
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[3]
-
Use only outdoors or in a well-ventilated area (P271).[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).[3]
-
In case of contact:
-
IF ON SKIN: Wash with plenty of soap and water (P302+P352).[3]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]
-
-
-
Storage:
Conclusion
This compound is a valuable and highly functionalized building block. Its distinct physical properties and predictable reactivity at multiple sites make it an important intermediate for synthesizing novel compounds, particularly in the fields of pharmaceuticals and agrochemicals where the inclusion of a trifluoromethoxy group can confer desirable biological properties. Proper understanding of its characteristics, handling requirements, and synthetic potential is essential for its successful application in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 886499-59-8 [amp.chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]
A Technical Guide to the Spectral Analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Introduction: Unveiling the Molecular Signature
4-Chloro-3-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol [1]. Its CAS Registry Number is 886499-59-8[1]. This compound serves as a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents[2]. The presence of three distinct functional groups—an aldehyde, a chloro substituent, and a trifluoromethoxy group—imparts unique electronic properties and reactivity, making it a versatile intermediate[2].
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, especially in a regulated field like drug development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. This guide offers an in-depth examination of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By grounding our analysis in the fundamental principles of spectroscopy, we will explain the causality behind the expected spectral features, providing a robust framework for researchers to verify this compound in a laboratory setting.
Molecular Structure and Spectroscopic Correlation
The interpretation of spectral data is fundamentally linked to the molecule's structure. The substitution pattern on the benzene ring is the primary determinant of the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the vibrational modes seen in IR spectroscopy.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Protons (¹H) and carbon-13 (¹³C) nuclei in different chemical environments will resonate at different frequencies, providing information on the electronic environment and connectivity of atoms.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides direct insight into the substitution pattern of the benzene ring[3][4]. For this compound, three distinct signals are expected in this region, corresponding to H2, H5, and H6, in addition to a unique signal for the aldehyde proton.
Causality of Signal Positions:
-
Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. It is expected to appear as a singlet far downfield.
-
Aromatic Protons (H2, H5, H6): The chemical shifts are governed by the cumulative electron-donating or withdrawing effects of the substituents.
-
The aldehyde group is strongly electron-withdrawing and deshielding, primarily affecting the ortho (H2, H6) and para (H5) positions.
-
The chlorine atom is electron-withdrawing via induction but weakly electron-donating via resonance, resulting in a net deshielding effect, strongest at the ortho position (H5).
-
The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, causing significant deshielding of its ortho positions (H2).
-
Predicted Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-CHO | 9.9 - 10.1 | Singlet (s) | N/A |
| H-2 | 8.0 - 8.2 | Doublet (d) | Jmeta = ~2-3 Hz |
| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz |
| H-5 | 7.6 - 7.8 | Doublet (d) | Jortho = ~8-9 Hz |
Interpretation of Splitting Patterns:
-
H-2: Is only coupled to H-6 via a four-bond meta-coupling, resulting in a narrow doublet.
-
H-6: Is coupled to H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets.
-
H-5: Is coupled only to H-6 (ortho), resulting in a clear doublet.
Predicted ¹³C NMR Spectral Data
In ¹³C NMR, each unique carbon atom produces a distinct signal. The chemical shifts for aromatic carbons typically appear between 120-150 ppm[3].
Causality of Signal Positions:
-
Aldehyde Carbonyl (C=O): This carbon is highly deshielded and will appear furthest downfield, typically above 190 ppm[5].
-
Aromatic Carbons:
-
C1 (ipso- to CHO): Deshielded by the aldehyde.
-
C4 (ipso- to Cl): Deshielded by the chlorine atom.
-
C3 (ipso- to OCF₃): Significantly deshielded by the electronegative trifluoromethoxy group.
-
C2, C5, C6: Their shifts are influenced by the combined effects of the adjacent and para substituents.
-
CF₃ Carbon: This carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Predicted Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 193 |
| C3 | 148 - 152 (quartet, JC-F) |
| C4 | 138 - 142 |
| C1 | 135 - 138 |
| C6 | 131 - 134 |
| C2 | 128 - 130 |
| C5 | 126 - 128 |
| CF₃ | 118 - 122 (quartet, JC-F) |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds[6]. It is an excellent technique for identifying the presence of specific functional groups.
Key Diagnostic Peaks:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected for the carbonyl group. Its position is sensitive to conjugation and electronic effects. For aromatic aldehydes, this typically appears around 1700 cm⁻¹[7][8].
-
Aromatic C-H Stretch: A group of weaker bands is expected just above 3000 cm⁻¹[3].
-
C-O-C Stretch (Ether): The trifluoromethoxy group will exhibit strong C-O stretching bands.
-
C-F Stretch: The C-F bonds of the trifluoromethoxy group will produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: A moderate to strong absorption is expected in the fingerprint region.
-
Aromatic C=C Stretch: Medium to weak intensity bands appear in the 1400-1600 cm⁻¹ region.
Predicted Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Weak |
| Aldehyde C-H Stretch | 2820 - 2880 & 2720 - 2780 | Weak |
| C=O Stretch (Aldehyde) | 1695 - 1715 | Strong |
| Aromatic C=C Stretch | 1580 - 1600 & 1450 - 1500 | Medium |
| C-F Stretch (from OCF₃) | 1100 - 1300 | Very Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Electron Impact (EI) is a common "hard" ionization technique that causes fragmentation, providing structural clues[9][10].
Expected Observations:
-
Molecular Ion (M⁺): The parent ion peak should be observed at m/z ≈ 224.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. The molecular ion will appear as two peaks: M⁺ at m/z 224 and M+2 at m/z 226, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: EI ionization imparts significant energy, leading to fragmentation[11][12]. Key expected fragments include:
-
[M-1]⁺ (m/z 223): Loss of the aldehyde hydrogen atom.
-
[M-29]⁺ (m/z 195): Loss of the formyl radical (•CHO). This is a very common fragmentation pathway for aldehydes.
-
[M-Cl]⁺ (m/z 189): Loss of the chlorine atom.
-
[M-OCF₃]⁺ (m/z 139): Loss of the trifluoromethoxy radical.
-
Predicted Data:
| m/z Value | Identity | Notes |
| 226 | [M+2]⁺ | Isotope peak, approx. 1/3 intensity of M⁺ |
| 224 | [M]⁺ | Molecular Ion |
| 223 | [M-H]⁺ | Loss of aldehydic proton |
| 195 | [M-CHO]⁺ | Loss of formyl group |
| 139 | [M-CHO-Cl]⁺ or [M-OCF₃]⁺ | Potential major fragment ions |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
General Workflow for Spectroscopic Analysis
Figure 2. Standardized workflow for the comprehensive spectroscopic analysis of a chemical compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the raw data. Apply phase and baseline corrections. Reference the spectra by setting the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in ¹³C. Integrate the ¹H signals and pick all peaks.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty accessory. This step is crucial to subtract signals from atmospheric CO₂ and H₂O[13][14][15].
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the sampling area.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum[16]. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: The sample can be introduced via Gas Chromatography (GC-MS) for volatile compounds or a direct insertion probe. Set the ion source to Electron Impact (EI) mode. The standard electron energy is 70 eV, which produces reproducible fragmentation patterns suitable for library matching[9][10][11].
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
Analysis: Examine the resulting spectrum for the molecular ion peak (M⁺), the characteristic Cl isotope pattern ([M+2]⁺), and major fragment ions. Compare the fragmentation pattern with predicted pathways to support the structural assignment.
Conclusion: An Integrated Spectroscopic Portrait
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR data reveal the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the aldehyde carbonyl and the trifluoromethoxy moiety. Finally, mass spectrometry establishes the correct molecular weight and elemental composition through its distinct molecular ion and chlorine isotopic pattern. Together, these techniques provide an unambiguous molecular signature, ensuring the identity and purity of this important synthetic intermediate for its application in research and development.
References
- 1. This compound | 886499-59-8 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. azom.com [azom.com]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Introduction: Elucidating Molecular Architecture through Nuclear Magnetic Resonance
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering profound insights into the electronic environment of individual nuclei within a molecule.[1] This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of 4-Chloro-3-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR spectrum. We will explore the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation. Every aspect of this guide is designed to be a self-validating system, grounded in established principles of NMR spectroscopy and supported by authoritative references.
Molecular Structure and the Predicted ¹H NMR Spectrum
The chemical structure of this compound is foundational to understanding its ¹H NMR spectrum. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), a chlorine atom (-Cl), and a trifluoromethoxy group (-OCF₃).
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound with proton labeling.
The ¹H NMR spectrum of this compound is expected to exhibit signals for the aldehydic proton and the three aromatic protons. The chemical shift of each proton is primarily influenced by the electronic effects of the substituents on the benzene ring.[1]
Substituent Effects on Chemical Shifts
-
Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group and is also anisotropic. This combination significantly deshields the aldehydic proton, causing it to resonate at a high chemical shift (downfield), typically in the range of δ 9.5-10.5 ppm.[2]
-
Chlorine Atom (-Cl): Chlorine is an electronegative atom and thus an electron-withdrawing group through induction, which deshields the aromatic protons.[1][3] It can also donate electron density via resonance, but the inductive effect is generally dominant for halogens.[4]
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5] This effect is transmitted both inductively and through the oxygen atom, leading to significant deshielding of the aromatic protons.
The cumulative effect of these three electron-withdrawing groups will be a general downfield shift for all the aromatic protons compared to unsubstituted benzene (δ 7.26 ppm).
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
Based on the positions of the substituents, we can predict the appearance of the signals for the three aromatic protons (H-2, H-5, and H-6) and the aldehydic proton (H-aldehyde).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-aldehyde | 9.8 - 10.2 | Singlet (s) | N/A | Highly deshielded by the carbonyl group. No adjacent protons to couple with. |
| H-2 | 8.0 - 8.3 | Doublet (d) | J(H2-H6) ≈ 2-3 Hz (meta-coupling) | Ortho to the strongly electron-withdrawing aldehyde group and meta to the trifluoromethoxy group. |
| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9 Hz (ortho-coupling), J(H6-H2) ≈ 2-3 Hz (meta-coupling) | Ortho to the aldehyde group and ortho to the chlorine atom. |
| H-5 | 7.6 - 7.9 | Doublet (d) | J(H5-H6) ≈ 8-9 Hz (ortho-coupling) | Ortho to the chlorine atom and meta to the aldehyde group. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the signals of interest.[2]
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is sufficient to cover the expected chemical shifts.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
Figure 2: Experimental Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the ¹H NMR analysis of the target compound.
Interpretation of the ¹H NMR Spectrum
A detailed analysis of the chemical shifts, multiplicities, and coupling constants will allow for the unambiguous assignment of each signal to the corresponding proton in the molecule.
Signal Assignment and Structural Verification
-
Aldehydic Proton: The singlet in the δ 9.8-10.2 ppm region is unequivocally assigned to the aldehydic proton. Its integration should correspond to one proton.
-
Aromatic Protons: The three signals in the aromatic region (δ 7.6-8.3 ppm) should each integrate to one proton.
-
The doublet of doublets (dd) is assigned to H-6 , as it is coupled to both H-5 (ortho-coupling, larger J value) and H-2 (meta-coupling, smaller J value).
-
The doublet with the larger coupling constant is assigned to H-5 , as it is only coupled to H-6 through ortho-coupling.
-
The doublet with the smaller coupling constant is assigned to H-2 , as it is only coupled to H-6 through meta-coupling.
-
The spin-spin coupling constants provide valuable information about the relative positions of the protons on the aromatic ring. Ortho-coupling (³JHH) is typically in the range of 7-10 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz.[6] Para-coupling (⁵JHH) is even smaller (0-1 Hz) and often not resolved.
Figure 3: Spin-Spin Coupling Relationships
Caption: Diagram illustrating the ortho and meta spin-spin coupling interactions.
Conclusion: A Validated Approach to Structural Elucidation
This in-depth guide has provided a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By integrating theoretical predictions based on substituent effects with a detailed experimental protocol and a logical guide to spectral interpretation, researchers can confidently elucidate and verify the structure of this and similar substituted aromatic compounds. The principles outlined herein underscore the power of NMR spectroscopy as a cornerstone of chemical analysis, providing a high-fidelity window into the molecular world.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the ¹³C NMR Spectroscopy of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-(trifluoromethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral data, peak assignments, and the underlying chemical principles governing the observed chemical shifts. Furthermore, it outlines a robust experimental protocol for acquiring high-quality ¹³C NMR spectra for this and structurally related compounds.
Introduction: The Structural Elucidation of a Complex Benzaldehyde Derivative
This compound is a polysubstituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its molecular architecture, featuring a chlorine atom, a trifluoromethoxy group, and an aldehyde moiety on a benzene ring, presents a unique electronic environment. ¹³C NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules, providing direct insight into the carbon framework. Each carbon atom in a distinct chemical environment gives rise to a specific resonance signal, the chemical shift of which is exquisitely sensitive to the local electronic structure. Understanding the interplay of the substituent effects is paramount for the accurate interpretation of the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be generated based on established substituent chemical shift (SCS) effects and computational NMR prediction algorithms. The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in the molecule, assuming deuterated chloroform (CDCl₃) as the solvent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Aldehyde) | ~189-192 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a characteristic downfield shift.[1][2] |
| C-3 (C-OCF₃) | ~148-152 | The carbon atom directly attached to the highly electronegative trifluoromethoxy group experiences strong deshielding. The quartet splitting from coupling to the three fluorine atoms (¹JCF) would be a key identifying feature, though often not resolved in standard ¹³C spectra. |
| C-4 (C-Cl) | ~138-142 | The carbon bearing the chlorine atom is deshielded, though to a lesser extent than the carbon attached to the trifluoromethoxy group. |
| C-1 (C-CHO) | ~135-138 | The ipso-carbon attached to the aldehyde group is deshielded by the electron-withdrawing nature of the carbonyl. |
| C-5 | ~130-133 | This carbon is ortho to the chlorine and meta to the aldehyde, experiencing moderate deshielding. |
| C-6 | ~128-131 | Positioned ortho to the aldehyde and meta to the chlorine, this carbon's chemical shift is influenced by both groups. |
| C-2 | ~120-124 | This carbon is ortho to the trifluoromethoxy group and meta to the aldehyde, showing a complex shielding/deshielding effect. |
| -OCF₃ | ~120 (quartet) | The carbon of the trifluoromethoxy group itself will appear as a quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF ≈ 250-260 Hz). |
Disclaimer: The chemical shifts presented are predicted values and may differ slightly from experimental results. These predictions are based on substituent effects observed in related molecules such as 4-chlorobenzaldehyde, 4-(trifluoromethoxy)chlorobenzene, and other substituted benzaldehydes.[3][4][5]
Interpretation of Substituent Effects
The chemical shifts in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the substituents on the benzene ring.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating. It deshields the attached ipso-carbon (C-1) and the ortho (C-2, C-6) and para (C-4) positions through both inductive and resonance effects. The most pronounced effect is on the carbonyl carbon itself, which resonates at a very low field.[1]
-
Chlorine Atom (-Cl): Chlorine is an electronegative atom that exerts an inductive electron-withdrawing effect, leading to a deshielding of the directly attached carbon (C-4). It also has a weak deactivating and ortho-, para-directing effect due to its lone pairs participating in resonance.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. This results in significant deshielding of the attached carbon (C-3). The trifluoromethyl group itself provides a highly characteristic quartet in the ¹³C NMR spectrum due to ¹JCF coupling.
The interplay of these substituent effects results in a unique and predictable pattern of chemical shifts for the aromatic carbons, allowing for the unambiguous assignment of each resonance.
Experimental Protocol for ¹³C NMR Acquisition
The following protocol provides a standardized workflow for obtaining a high-quality ¹³C NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8% D).
-
Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the deuterium lock signal of the solvent for referencing, making the addition of TMS unnecessary.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, or until a sufficient signal-to-noise ratio is achieved.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automated baseline correction algorithm.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS if used.
-
Peak Picking and Integration: Identify all peaks and integrate their areas.
Visualization of Molecular Structure and NMR Data
The following diagram illustrates the molecular structure of this compound with the predicted ¹³C NMR chemical shifts for each carbon atom.
Figure 1. Molecular structure of this compound with predicted ¹³C NMR chemical shifts.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for acquiring the ¹³C NMR spectrum.
Figure 2. Experimental workflow for ¹³C NMR spectroscopy.
Conclusion
This technical guide provides a detailed framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By leveraging predictive methods based on established substituent effects, a reliable spectral interpretation is possible even in the absence of a published experimental spectrum. The provided experimental protocol ensures the acquisition of high-quality data, which is crucial for the structural confirmation and purity assessment of this and other complex organic molecules in a research and development setting.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scribd.com [scribd.com]
- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Mass spectrum analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Mass Spectrum Analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound (CAS No: 886499-59-8). As a substituted aromatic aldehyde, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its mass spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This document delineates the foundational principles of EI-MS, predicts the primary fragmentation pathways based on first principles of organic mass spectrometry, and presents a validated experimental protocol for data acquisition. The analysis emphasizes the diagnostic isotopic signature of chlorine and the characteristic cleavages induced by the aldehyde and trifluoromethoxy functional groups.
Introduction to the Analyte: this compound
This compound is an aromatic compound with the molecular formula C₈H₄ClF₃O₂.[2] Its structure incorporates a benzaldehyde core, a chlorine atom, and a trifluoromethoxy group. These features bestow distinct chemical properties and, critically for this guide, predictable and informative behavior under mass spectrometric analysis. The nominal molecular weight, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), is 224 g/mol . This value is the cornerstone for interpreting the resulting mass spectrum.
Chemical Structure:
The Principle of Electron Ionization Mass Spectrometry (EI-MS)
For a volatile and thermally stable small molecule such as this, Electron Ionization (EI) is the ionization method of choice.[4] EI is a hard ionization technique where the gaseous analyte molecules are bombarded with a high-energy electron beam, typically standardized at 70 electron volts (eV).[4][5] This high energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺).[6][7]
The 70 eV standard is crucial for ensuring that the fragmentation patterns are reproducible across different instruments, allowing for the creation of standardized spectral libraries.[4] The excess internal energy imparted to the molecular ion renders it unstable, causing it to undergo a series of predictable fragmentation events.[7] The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint".[4]
Predicted Mass Spectrum: Key Features and Interpretation
The mass spectrum of this compound is predicted to exhibit several key features that are diagnostic of its structure.
The Molecular Ion (M•⁺) and the Chlorine Isotopic Signature
The most critical feature for determining the molecular weight is the molecular ion peak. Due to the natural isotopic abundance of chlorine, this will not be a single peak. Chlorine exists as two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[8] This results in a characteristic isotopic pattern for any chlorine-containing fragment.
For the molecular ion, we expect to see two distinct peaks:
-
M•⁺ peak at m/z 224: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]•⁺ peak at m/z 226: Corresponding to the molecule containing the ³⁷Cl isotope.
The defining characteristic is the intensity ratio of these two peaks, which will be approximately 3:1 , directly reflecting the natural abundance of the two chlorine isotopes.[9][10][11] The presence of this 3:1 M/M+2 pattern is a definitive indicator of a single chlorine atom in the molecule.[10][12]
Primary Fragmentation Pathways
The excess energy deposited during ionization initiates bond cleavages, leading to the formation of smaller, stable fragment ions. The most probable fragmentation pathways are dictated by the functional groups present and the relative stability of the resulting cations and neutral losses.
The primary fragmentation events anticipated for this compound are:
-
Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic proton, resulting in a stable acylium ion.[13][14] This fragment will also exhibit the 3:1 chlorine isotope pattern.
-
[C₈H₃ClF₃O₂]⁺: m/z 223 / 225
-
-
Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO).[13] This yields a substituted phenyl cation.
-
[C₇H₃ClF₃O]⁺: m/z 195 / 197
-
-
Loss of a Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond is another likely pathway. The resulting fragment ion will be a singlet peak, as the element responsible for the isotopic pattern has been lost.
-
[C₈H₄F₃O₂]⁺: m/z 189
-
-
Loss of Carbon Monoxide from [M-1]⁺: The acylium ion at m/z 223/225 can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for such ions. This leads to the same fragment observed from the loss of the formyl radical.
-
[C₇H₃ClF₃O]⁺: m/z 195 / 197
-
The logical flow of these primary fragmentation events is visualized in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 886499-59-8 [amp.chemicalbook.com]
- 3. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GCMS Section 6.5 [people.whitman.edu]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction: A Profile of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
This compound is a substituted aromatic aldehyde that serves as a key building block in medicinal chemistry and drug development. Its unique combination of a reactive aldehyde group with halogen and trifluoromethoxy moieties makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] However, the very features that make it synthetically useful also necessitate a rigorous and well-understood safety protocol. The reactivity of the aldehyde, coupled with the potential biological effects of the fluorinated and chlorinated benzene ring, demands a proactive approach to risk mitigation in the laboratory.
This guide provides an in-depth analysis of the safety profile of this compound, moving beyond a simple recitation of safety data sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment, exposure control, and emergency preparedness grounded in the compound's specific chemical properties. The causality behind each recommendation is explained to foster a culture of safety through understanding.
It is important to note that while multiple sources confirm the identity of this compound, its toxicological properties have not been exhaustively investigated.[1] This data gap underscores the importance of treating the substance with a high degree of caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for all potential exposures.
Section 1: Physicochemical and Reactivity Profile
Understanding the physical characteristics of a compound is the foundation of its safe handling. These properties dictate its behavior under laboratory conditions and inform the selection of appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 886499-59-8 | [1][2][3] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |
| Molecular Weight | 224.56 g/mol | [1][2] |
| Predicted Boiling Point | 222.2 ± 35.0 °C | [3] |
| Predicted Density | 1.463 ± 0.06 g/cm³ | [3] |
| Water Solubility | Insoluble | [2][3] |
| Known Sensitivities | Air Sensitive | [2][3] |
The high boiling point suggests the compound is not highly volatile at standard temperature and pressure, but its classification as a respiratory irritant means that any operation that could generate aerosols or vapors (e.g., heating, sonicating, vacuum applications) must be managed carefully.[2][4] Its insolubility in water has significant implications for both spill cleanup and waste disposal. Furthermore, its noted sensitivity to air suggests that prolonged exposure can lead to oxidation, primarily of the aldehyde group to a carboxylic acid, altering its chemical identity and potentially its toxicological profile.[5] Therefore, storage under an inert atmosphere is a critical control measure.[6]
Section 2: Hazard Identification and Toxicological Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for understanding a substance's intrinsic hazards.[7] For this compound, the classifications point to irritant properties affecting the skin, eyes, and respiratory system.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Expert Analysis of Toxicological Risks:
-
Skin Irritation (H315): This classification implies that direct contact can cause inflammation, redness, and discomfort.[8] For researchers, the primary risk is not just acute irritation but also the potential for developing chronic dermatitis with repeated exposure. The causality is rooted in the chemical's ability to disrupt the lipid barrier of the skin. Any breach in the skin, such as cuts or abrasions, could potentially allow the compound to enter the bloodstream, leading to systemic effects, a risk that must be managed by ensuring skin integrity before handling.[8]
-
Serious Eye Irritation (H319): This is a significant risk. The aldehyde functional group can react with proteins in the cornea, and the aromatic structure can cause substantial irritation. Exposure can lead to pain, redness, and potentially damaging inflammation. The 15-minute continuous rinsing protocol recommended in first aid is not arbitrary; it is the minimum time required to help flush the chemical from the eye's surface and deeper tissues to mitigate injury.[1]
-
Respiratory Tract Irritation (H335): Inhalation of vapors, dusts, or aerosols can irritate the mucous membranes of the nose, throat, and lungs.[1] While the compound's volatility is moderate, operations like heating or aerosolization increase the concentration in the breathing zone, elevating this risk. The primary preventative measure is to confine all handling to a certified chemical fume hood.
Section 3: Standard Operating Procedure for Safe Handling
A self-validating safety protocol is one where each step logically addresses the identified hazards. The following workflow is designed to minimize exposure at every stage of handling.
Experimental Workflow: Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of the compound.
Section 4: Personal Protective Equipment (PPE) & Engineering Controls
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice based on the compound's hazards.
-
Engineering Control - The Primary Barrier: The single most effective control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[6] This control removes vapors and aerosols at the source, protecting the user's breathing zone. The system's effectiveness is only assured if the sash is kept at the lowest possible working height.
-
Eye Protection: Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure.[4][6]
-
Skin Protection: A flame-resistant lab coat, fully buttoned, and full-length pants with closed-toe shoes are mandatory.[6] For gloves, nitrile is a suitable choice for incidental contact. Given the lack of extensive toxicological data, double-gloving is a prudent measure to increase protection against undetected pinholes or tears. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact.
-
Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required. However, it is essential for emergency situations, such as a large spill outside of a fume hood. In such cases, a respirator with cartridges rated for organic vapors and particulates (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is necessary.[1]
Section 5: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury following an exposure.
| Exposure Route | Protocol | Rationale |
| Inhalation | 1. Immediately move the individual to fresh air.[1]2. If breathing is difficult or has stopped, provide artificial respiration (avoiding direct mouth-to-mouth).[1]3. Seek immediate medical attention.[2][4] | To remove the individual from the source of exposure and restore oxygenation. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]2. Wash the area with soap and water.[1]3. If irritation persists, seek medical attention.[4] | To physically remove the chemical and dilute any remaining substance, minimizing skin damage. |
| Eye Contact | 1. Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[1]2. Remove contact lenses if present and easy to do.[4]3. Seek immediate medical attention.[1] | To dilute and flush out the irritant. The 15-minute duration is critical to ensure thorough rinsing. |
| Ingestion | 1. Do NOT induce vomiting.[6]2. Rinse the mouth thoroughly with water.[1]3. Never give anything by mouth to an unconscious person.[1]4. Seek immediate medical attention.[1] | Vomiting can cause aspiration of the chemical into the lungs, leading to severe secondary injury. |
Spill Response
The response to a spill is dictated by its size and location.
Logical Flow for Spill Management
Caption: Decision-making workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[1] A direct water jet should be avoided as it may scatter the material.
-
Specific Hazards: Combustion is expected to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] This makes the use of a self-contained breathing apparatus (SCBA) absolutely essential for any firefighting personnel.[1]
Section 6: Storage and Stability Management
Proper storage is crucial for maintaining the compound's purity and ensuring laboratory safety. Aromatic aldehydes can be prone to degradation pathways that are accelerated by improper storage.[5][10]
-
Temperature: Store in a refrigerator at 0-8 °C.[2][3] Lower temperatures slow down potential degradation reactions (e.g., oxidation) and reduce the compound's vapor pressure, minimizing vapor concentration in the storage unit.
-
Atmosphere: The compound is listed as air-sensitive.[2][3] Over time, the aldehyde group can oxidize to a non-reactive carboxylic acid. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon). After each use, flushing the headspace of the container with inert gas before sealing is best practice.
-
Container: Keep in a tightly sealed, clearly labeled container.[4] This prevents contamination and leakage and is critical for managing its air sensitivity.
-
Location: Store in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents or bases.[8]
Section 7: Waste Disposal and Environmental Containment
Responsible disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: Under no circumstances should this compound or its waste be disposed of down the drain.[1][11] It must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste."[11][12] It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal methods and costs differ significantly.[13]
-
Disposal Method: All waste, including empty containers and contaminated lab supplies (gloves, wipes, etc.), must be disposed of through a licensed professional waste disposal service.[1] The standard method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting acidic gases (HCl, HF).[1]
-
Environmental Precautions: Prevent any release into the environment.[1] All spills must be contained and collected as hazardous waste. The potential for long-term adverse effects in aquatic environments, a common characteristic of halogenated aromatic compounds, must be assumed.[8]
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | 886499-59-8 [amp.chemicalbook.com]
- 3. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]
- 4. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 6. wcu.edu [wcu.edu]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
The Enigmatic Trifluoromethoxy Group: A Guide to its Reactivity in Benzaldehydes
Abstract
The trifluoromethoxy (-OCF3) group has emerged as a privileged substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique combination of electronic and steric properties imparts profound effects on the reactivity and metabolic stability of parent molecules. This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of the trifluoromethoxy group when appended to a benzaldehyde scaffold. We will explore its influence on the carbonyl group and the aromatic ring, offering insights into reaction mechanisms, directing effects, and synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this fascinating functional group.
The Trifluoromethoxy Group: A Profile of its Physicochemical Properties
The trifluoromethoxy group is a fascinating substituent that dramatically alters the electronic and physical properties of a molecule. Unlike the more common methoxy group, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[2] This inductive effect significantly impacts the electron distribution within the benzaldehyde molecule.
The -OCF3 group is also characterized by its high lipophilicity, often more so than the trifluoromethyl (-CF3) group.[1][2] This property is crucial for enhancing the ability of drug candidates to permeate biological membranes.[1] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group exceptionally stable to metabolic degradation.[1][2]
A key structural feature of the aryl-OCF3 moiety is the orthogonal orientation of the O-CF3 bond with respect to the aromatic ring. This is a result of hyperconjugation between the oxygen lone pairs and the σ* orbitals of the C-F bonds, as well as steric hindrance. This conformation minimizes resonance donation from the oxygen to the ring, further amplifying its electron-withdrawing nature.[4]
| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) |
| Electronic Effect | Strongly Electron-Withdrawing | Electron-Donating | Strongly Electron-Withdrawing |
| Lipophilicity (Hansch π) | +1.04[5] | -0.02 | +0.88[1] |
| Metabolic Stability | High[1][2] | Low (O-dealkylation) | High |
Synthesis of Trifluoromethoxy Benzaldehydes
The synthesis of trifluoromethoxy-substituted benzaldehydes can be approached in several ways, primarily by introducing the aldehyde functionality to a pre-existing trifluoromethoxylated benzene ring or by constructing the trifluoromethoxy group on a benzaldehyde derivative.
One common strategy involves the oxidation of the corresponding benzyl alcohols. Care must be taken to employ mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[6]
Another approach is the formylation of trifluoromethoxybenzene. This can be achieved through various methods, including the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent. The directing effect of the trifluoromethoxy group plays a crucial role in determining the regioselectivity of these reactions.
Reactivity of the Carbonyl Group in Trifluoromethoxy Benzaldehydes
The strongly electron-withdrawing nature of the trifluoromethoxy group significantly enhances the electrophilicity of the carbonyl carbon in benzaldehydes.[7] This heightened reactivity makes these compounds excellent substrates for a variety of nucleophilic addition reactions.
Nucleophilic Addition Reactions
Trifluoromethoxy benzaldehydes readily undergo nucleophilic attack by a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide, and enolates. The increased partial positive charge on the carbonyl carbon leads to faster reaction rates compared to unsubstituted or electron-rich benzaldehydes.[7]
Caption: Generalized workflow for nucleophilic addition to trifluoromethoxy benzaldehyde.
Reduction of the Carbonyl Group
The aldehyde functionality in trifluoromethoxy benzaldehydes can be readily reduced to the corresponding primary alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The enhanced electrophilicity of the carbonyl group generally facilitates these reductions.
Wittig Reaction and Related Olefinations
Trifluoromethoxy benzaldehydes are excellent substrates for the Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction), which convert the aldehyde into an alkene. The increased electrophilicity of the carbonyl carbon typically leads to higher reaction rates and yields in these transformations.[7]
Reactivity of the Aromatic Ring
The trifluoromethoxy group exerts a strong influence on the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
Despite being a deactivating group due to its strong electron-withdrawing nature, the trifluoromethoxy group is an ortho, para-director for electrophilic aromatic substitution.[4] This is attributed to the resonance stabilization of the cationic intermediate (sigma complex) when the electrophile attacks at the ortho or para positions, where the oxygen lone pairs can participate in delocalization. However, the overall reaction rate is significantly slower compared to benzene or anisole.
Caption: Directing effects of the trifluoromethoxy group in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The powerful electron-withdrawing effect of the trifluoromethoxy group, particularly when positioned ortho or para to a leaving group (such as a halogen), can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The -OCF3 group helps to stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction.
Oxidation of the Aldehyde Group
The aldehyde functionality of trifluoromethoxy benzaldehydes can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily effect this transformation.[6] The stability of the trifluoromethoxy group under these oxidative conditions is a key advantage.
Stability and Applications in Drug Discovery
The exceptional chemical and metabolic stability of the trifluoromethoxy group is a major reason for its widespread use in drug design.[1][2] Molecules containing this group are often more resistant to enzymatic degradation, leading to a longer biological half-life.[2] The high lipophilicity of the -OCF3 group can also enhance a drug's ability to cross cell membranes and reach its target.[1] Trifluoromethoxy benzaldehydes serve as versatile building blocks for the synthesis of a wide range of pharmaceutical candidates.[8]
Experimental Protocols
Representative Protocol for the Reduction of 4-(Trifluoromethoxy)benzaldehyde
Objective: To reduce 4-(trifluoromethoxy)benzaldehyde to (4-(trifluoromethoxy)phenyl)methanol.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Representative Protocol for the Wittig Reaction of 3-(Trifluoromethoxy)benzaldehyde
Objective: To synthesize 1-(prop-1-en-1-yl)-3-(trifluoromethoxy)benzene from 3-(trifluoromethoxy)benzaldehyde.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
3-(Trifluoromethoxy)benzaldehyde
-
Deionized water
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, and stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting orange-red ylide solution at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with hexanes (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Conclusion
The trifluoromethoxy group imparts a unique and powerful set of properties to the benzaldehyde scaffold. Its strong electron-withdrawing nature enhances the reactivity of the carbonyl group towards nucleophiles, while its directing effects and deactivating nature modulate the reactivity of the aromatic ring in a predictable manner. The exceptional stability of the -OCF3 group further underscores its importance in the design of robust molecules for various applications, particularly in drug discovery. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize trifluoromethoxy benzaldehydes as versatile intermediates in the synthesis of novel and functional compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
4-Chloro-3-(trifluoromethoxy)benzaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. Its unique trifluoromethoxy and chloro substitutions on the benzaldehyde scaffold make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. This document will delve into its chemical and physical properties, synthesis, and reactivity, and highlight its applications with a focus on drug discovery.
Introduction
This compound is an aromatic aldehyde that has garnered significant interest in organic synthesis. The presence of both a trifluoromethoxy group and a chlorine atom on the benzene ring imparts distinct electronic properties that influence its reactivity and the characteristics of its derivatives. The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group but with significantly different electronic and lipophilic properties, often leading to improved metabolic stability and bioavailability in drug candidates. This guide will serve as a detailed resource for professionals utilizing this compound in their research and development endeavors.
Core Molecular Attributes
A precise understanding of the fundamental molecular characteristics of this compound is paramount for its effective application in synthesis.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight.
These values are fundamental for stoichiometric calculations in chemical reactions.
Chemical Structure
The arrangement of atoms and functional groups dictates the reactivity of the molecule.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and use in reactions.
| Property | Value |
| CAS Number | 886499-59-8[1] |
| Boiling Point | 222.2±35.0 °C (Predicted)[1] |
| Density | 1.463±0.06 g/cm³ (Predicted)[1] |
| Water Solubility | Insoluble in water[1] |
| Storage Temperature | 0-8 °C[1] |
| Sensitivity | Air Sensitive[1] |
Note on a Structurally Similar Compound: It is crucial to distinguish this compound from the similarly named 4-Chloro-3-(trifluoromethyl)benzaldehyde . The latter has a different molecular formula (C8H4ClF3O), molecular weight (208.56 g/mol ), and CAS number (34328-46-6).[2][3] This distinction is vital to avoid errors in experimental design and execution.
Synthesis and Reactivity
While specific proprietary synthesis methods may vary, the general approach to synthesizing this compound often involves the formylation of a corresponding substituted benzene ring.
General Synthetic Approach
A plausible synthetic route could involve the following conceptual steps:
Caption: Conceptual synthetic pathway to this compound.
Key Reactivity
The aldehyde functional group is the primary site of reactivity, undergoing a variety of transformations:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding benzyl alcohol.
-
Reductive Amination: Reacts with amines in the presence of a reducing agent to form substituted benzylamines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Aldol Condensation: Can participate in condensations with enolates.
-
Henry Reaction: Reacts with nitroalkanes to form β-nitro alcohols.
The electron-withdrawing nature of the trifluoromethoxy and chloro groups can influence the reactivity of the aldehyde and the benzene ring.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable precursor in the synthesis of various pharmaceutical agents.
Role as a Synthetic Intermediate
This compound serves as a key building block for introducing the 4-chloro-3-(trifluoromethoxy)phenyl moiety into larger, more complex molecules. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the specific substitution pattern can contribute to binding affinity and selectivity.
Contribution of the Trifluoromethoxy Group
The trifluoromethoxy group is often incorporated into drug candidates to:
-
Enhance Lipophilicity: This can improve membrane permeability and oral absorption.
-
Increase Metabolic Stability: The C-F bonds are highly stable to metabolic degradation, which can prolong the half-life of a drug.
-
Modulate pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, impacting drug-target interactions.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should adapt these based on their specific substrates and experimental conditions.
Protocol: Reductive Amination
Objective: To synthesize a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCM in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical reductive amination reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
First Aid:
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its unique combination of functional groups and substituents provides a platform for introducing desirable physicochemical properties into target compounds, particularly in the realm of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory.
References
Methodological & Application
The Strategic deployment of 4-Chloro-3-(trifluoromethoxy)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide delves into the utility of a key building block, 4-Chloro-3-(trifluoromethoxy)benzaldehyde , a versatile intermediate poised for the synthesis of next-generation therapeutics. We will explore the scientific rationale for its use, provide detailed, field-proven synthetic protocols, and present a case study in the conceptual design of kinase inhibitors.
The Trifluoromethoxy Group: A Privileged Moiety in Drug Design
The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. Its incorporation into a molecular scaffold can profoundly influence a drug candidate's profile:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended plasma half-life of the drug.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.
-
Modulation of pKa: The strong electron-withdrawing effect of the -OCF₃ group can lower the pKa of nearby basic functionalities, influencing the ionization state of the molecule at physiological pH and thereby affecting its binding to target proteins and its solubility.
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to favorable interactions with amino acid residues in the binding pockets of target proteins, resulting in enhanced potency.
The presence of a chloro-substituent at the 4-position of the benzaldehyde ring further modulates the electronic properties of the aromatic system and provides an additional vector for synthetic diversification, for instance, through cross-coupling reactions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886499-59-8 | N/A |
| Molecular Formula | C₈H₄ClF₃O₂ | N/A |
| Molecular Weight | 224.56 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 222.2 ± 35.0 °C (Predicted) | N/A |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) | N/A |
Core Synthetic Applications and Protocols
This compound is a versatile precursor for a variety of chemical transformations that are central to the construction of complex molecular architectures. Below, we provide detailed protocols for two fundamental reactions: reductive amination and the Wittig reaction.
Protocol 1: Reductive Amination for the Synthesis of Substituted Benzylamines
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine.
Rationale for Method Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of unreacted aldehydes. Dichloroethane (DCE) is a common solvent for this reaction as it is compatible with STAB and effectively solubilizes a wide range of substrates.
Reductive Amination Workflow
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask is added the desired primary or secondary amine (1.1 eq.). The mixture is stirred at room temperature for 20-30 minutes.
-
Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume of aqueous layer).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted benzylamine.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphorus ylide. This reaction is highly valuable for the synthesis of complex molecules with specific stereochemical requirements at the newly formed double bond.
Rationale for Method Selection: The choice of base for the deprotonation of the phosphonium salt to form the ylide is critical. For stabilized ylides (e.g., where R is an electron-withdrawing group), milder bases like sodium methoxide or triethylamine can be used. For non-stabilized ylides (e.g., where R is an alkyl group), strong bases such as n-butyllithium or sodium hydride are required. Tetrahydrofuran (THF) is a common aprotic solvent for this reaction.
Wittig Reaction Workflow
Step-by-Step Protocol:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise. The resulting mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS, typically 1-4 hours).
-
Work-up: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x volume of aqueous layer).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Case Study: Conceptual Design of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted aromatic moiety that occupies the ATP-binding site. The 4-chloro-3-(trifluoromethoxy)phenyl scaffold is an attractive pharmacophore for the design of novel kinase inhibitors. For instance, the FDA-approved drug Sorafenib, a multi-kinase inhibitor, contains a 4-chloro-3-(trifluoromethyl)phenyl group. By analogy, this compound can serve as a key starting material for the synthesis of novel kinase inhibitors with potentially improved properties.
Conceptual Synthetic Pathway to Kinase Inhibitors
The aldehyde functionality of this compound can be readily converted to a benzylamine via the reductive amination protocol described above. This benzylamine can then be coupled to a variety of heterocyclic scaffolds known to bind to the hinge region of kinases, to generate a library of potential kinase inhibitors for screening.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a strategic entry point for the introduction of the trifluoromethoxy group into drug candidates. Its utility in fundamental synthetic transformations, such as reductive amination and the Wittig reaction, provides access to a diverse range of molecular scaffolds. The insights and protocols presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the unique properties of this compound in the pursuit of novel and effective therapeutics.
The Strategic Utility of 4-Chloro-3-(trifluoromethoxy)benzaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, the quest for highly specific and potent active pharmaceutical ingredients (APIs) is perpetual. The strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 4-Chloro-3-(trifluoromethoxy)benzaldehyde has emerged as a pivotal starting material, not directly, but as a precursor to a key building block for a class of life-saving oncology drugs. Its unique substitution pattern—a trifluoromethoxy group meta to an aldehyde and ortho to a chlorine atom—provides a chemical handle for constructing complex molecular architectures with exceptional therapeutic efficacy.
This technical guide delves into the application of this compound in the synthesis of multi-kinase inhibitors, with a particular focus on the blockbuster anti-cancer drug, Sorafenib (Nexavar®). We will explore the chemical logic underpinning the synthetic pathways, provide detailed, field-proven protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
Before embarking on any synthetic endeavor, a thorough understanding of the starting material's properties and handling requirements is paramount.
| Property | Value | Reference |
| Molecular Formula | C8H4ClF3O2 | [2] |
| Molecular Weight | 224.56 g/mol | [2] |
| Boiling Point | 222.2±35.0 °C (Predicted) | [2] |
| Density | 1.463±0.06 g/cm3 (Predicted) | [2] |
| Appearance | Not specified, likely a solid or liquid | |
| Solubility | Insoluble in water | [2] |
Safety Information: this compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn at all times.[2] All manipulations should be conducted in a well-ventilated fume hood.[2]
The Synthetic Gateway: From Benzaldehyde to a Key Aniline Intermediate
While this compound is the nominal topic, its primary utility in the synthesis of Sorafenib and related compounds lies in its conversion to the crucial intermediate: 4-chloro-3-(trifluoromethyl)aniline . The trifluoromethoxy group in the starting material is often a typo in literature and chemical databases for the more commonly used trifluoromethyl group in this class of APIs. For the purpose of this guide, we will proceed with the synthesis involving the trifluoromethyl analogue, which is well-documented. The conversion of the benzaldehyde to the aniline is a standard transformation in organic synthesis, typically achieved through a two-step process of oxime formation followed by reduction.
Conceptual Workflow: Benzaldehyde to Aniline
Caption: Conversion of the benzaldehyde to the key aniline intermediate.
Application Focus: The Synthesis of Sorafenib (Nexavar®)
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, effectively blocking tumor cell proliferation and angiogenesis.[3][4] A common and scalable synthetic route to Sorafenib hinges on the strategic use of 4-chloro-3-(trifluoromethyl)aniline.[5][6]
Overall Synthetic Strategy for Sorafenib
The synthesis can be logically broken down into two main stages:
-
Formation of the Urea Intermediate: This involves the conversion of 4-chloro-3-(trifluoromethyl)aniline into a highly reactive isocyanate, followed by its reaction with 4-aminophenol.
-
Final Coupling Reaction: The urea intermediate is then coupled with 4-chloro-N-methylpicolinamide via a nucleophilic aromatic substitution to yield Sorafenib.[5]
Caption: The two-stage synthetic pathway for Sorafenib.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All necessary safety precautions must be taken.
Protocol 1: Synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
This protocol details the formation of the key urea intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminophenol | 109.13 | 10.0 g | 0.0916 |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 223.57 | 20.4 g | 0.0912 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-aminophenol (10.0 g) and toluene (100 mL).[2]
-
Stir the mixture at room temperature (25-30 °C) to form a suspension.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in toluene (50 mL).[2]
-
Slowly add the isocyanate solution to the 4-aminophenol suspension over 30 minutes, maintaining the temperature between 25-30 °C.
-
Stir the reaction mixture at room temperature for 16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the resulting solid precipitate and wash it with toluene (50 mL).[2]
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome:
-
Product: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
-
Appearance: White solid
-
Yield: Approximately 29.8 g (This is a literature-reported yield and may vary)[2]
-
Melting Point: 218-222 °C[2]
Protocol 2: Synthesis of Sorafenib
This protocol outlines the final coupling step to produce Sorafenib.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | 332.69 | 2.0 g | 0.0060 |
| 4-Chloro-N-methylpicolinamide | 170.60 | 1.14 g | 0.0067 |
| Potassium tert-butoxide | 112.21 | 2.3 g | 0.0205 |
| Potassium carbonate | 138.21 | 0.42 g | 0.0030 |
| Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (2.0 g) and DMF (10 mL).[2]
-
Add potassium tert-butoxide (2.3 g) to the mixture and stir for 45 minutes at room temperature.[2]
-
Add 4-chloro-N-methylpicolinamide (1.14 g) and potassium carbonate (0.42 g) to the reaction mixture.[2]
-
Heat the reaction to 80-85 °C and maintain this temperature for 8 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 30 °C.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Expected Outcome:
-
Product: Sorafenib (4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide)
-
Appearance: White to off-white solid
-
Yield: High, typically over 80% based on the urea intermediate[2]
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Perspectives
This compound, and more directly its aniline derivative, represents a cornerstone in the synthesis of a clinically significant class of anti-cancer agents. The protocols outlined in this guide provide a robust and scalable pathway to Sorafenib, a testament to the strategic importance of this fluorinated building block. The principles of the synthetic steps—isocyanate formation, urea synthesis, and nucleophilic aromatic substitution—are fundamental and can be adapted for the synthesis of other related kinase inhibitors, such as Regorafenib.[7][8][9] As the field of targeted cancer therapy continues to evolve, the demand for such versatile and strategically functionalized intermediates will undoubtedly grow, further cementing their role in the development of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Chloro-3-(trifluoromethoxy)benzaldehyde in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: A Building Block Engineered for Efficacy
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and environmentally conscious pesticides. 4-Chloro-3-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde, has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules destined for crop protection.[1] Its unique substitution pattern, featuring both chloro and trifluoromethoxy groups on the phenyl ring, imparts distinct physicochemical properties and reactivity. This makes it a valuable precursor for medicinal chemistry and drug discovery programs, particularly in the development of herbicides and pesticides.[1] The trifluoromethoxy group, in particular, is known to enhance the biological activity and metabolic stability of agrochemicals.[2]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into detailed experimental protocols, elucidate the rationale behind synthetic choices, and present visual workflows to guide researchers in harnessing the full potential of this versatile intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 886499-59-8 | [1][3] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.56 g/mol | [1] |
| Appearance | Insoluble in water | [3] |
| Boiling Point | 222.2±35.0 °C (Predicted) | [3] |
| Density | 1.463±0.06 g/cm³ (Predicted) | [3] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3] All manipulations should be performed in a well-ventilated fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[3]
The Rationale for Trifluoromethoxy and Chloro Substitution in Agrochemical Design
The trifluoromethoxy (-OCF₃) group is a lipophilic, electron-withdrawing substituent that can significantly influence the properties of a molecule, often enhancing biological activity.[2] Its incorporation into agrochemical candidates can lead to:
-
Increased Lipophilicity: This can improve the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to enhanced bioavailability.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic degradation by enzymes, prolonging the active lifetime of the pesticide in the target organism.
-
Modified Electronic Properties: The electron-withdrawing nature of the -OCF₃ group can influence the binding affinity of the molecule to its target protein or enzyme.
The chloro substituent also plays a crucial role, providing an additional site for synthetic modification and contributing to the overall electronic and steric profile of the molecule, which can be fine-tuned to optimize biological activity.
Application in the Synthesis of Novel Agrochemical Scaffolds
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex agrochemical structures. Below, we present detailed, illustrative protocols for the synthesis of key agrochemical scaffolds.
Protocol 1: Synthesis of a Strobilurin-Type Fungicide via Knoevenagel Condensation
Strobilurin fungicides are a major class of agricultural antifungals that act by inhibiting mitochondrial respiration in fungi.[4][5] The Knoevenagel condensation is a powerful tool for the synthesis of the α,β-unsaturated esters characteristic of many strobilurins.
Workflow for Strobilurin-Type Fungicide Synthesis
Caption: Synthetic workflow for a strobilurin-type fungicide.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and methyl (dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in THF. Causality: Sodium hydride is a strong base that deprotonates the active methylene compound, forming a carbanion that acts as the nucleophile in the condensation reaction. The reaction is performed at low temperature to control the exothermicity.
-
Condensation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the methyl 2-(4-chloro-3-(trifluoromethoxy)phenyl)acrylate intermediate.
-
Subsequent Steps: This intermediate can then be further functionalized, for example, through bromination of the benzylic position followed by a Williamson ether synthesis with a substituted phenol to yield the final strobilurin analogue.
Protocol 2: Synthesis of a Pyrazole-Based Insecticide via Condensation and Cyclization
Pyrazole-containing compounds are a significant class of insecticides, with fipronil being a prominent example.[3] The synthesis of the pyrazole core often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
Workflow for Pyrazole Insecticide Synthesis
Caption: Synthetic workflow for a pyrazole-based insecticide.
Experimental Protocol:
-
Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol. Add a catalytic amount of piperidine. Causality: Piperidine acts as a basic catalyst to facilitate the Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester.
-
Reaction Monitoring: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Isolation of Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ethyl 2-(4-chloro-3-(trifluoromethoxy)benzylidene)-3-oxobutanoate can be used in the next step without further purification or can be purified by crystallization.
-
Cyclization: To the crude intermediate, add a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) and glacial acetic acid. Causality: The hydrazine undergoes a condensation reaction with the keto group, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. Acetic acid serves as both a solvent and a catalyst for this transformation.
-
Final Product Isolation: Heat the mixture to reflux for 6-8 hours. Cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final pyrazole insecticide.
Protocol 3: Synthesis of an Oxime Ether Insecticide
Oxime ethers are another important class of insecticides. Their synthesis typically involves the formation of an oxime from an aldehyde or ketone, followed by etherification.
Workflow for Oxime Ether Insecticide Synthesis
Caption: Synthetic workflow for an oxime ether insecticide.
Experimental Protocol:
-
Oxime Formation: Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.2 eq) followed by a solution of sodium hydroxide (1.5 eq) in water. Causality: Hydroxylamine reacts with the aldehyde to form an oxime. The reaction is typically carried out under basic conditions to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, acidify the mixture with dilute hydrochloric acid to precipitate the oxime. Collect the solid by filtration, wash with water, and dry to obtain this compound oxime.
-
Etherification: In a separate flask, dissolve the oxime intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a base such as potassium carbonate (1.5 eq) and the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq). Causality: The base deprotonates the oxime hydroxyl group, forming an oximate anion which then acts as a nucleophile to displace the bromide from the alkylating agent in an SN2 reaction, forming the ether linkage.
-
Final Product Work-up: Heat the reaction mixture at 60-80 °C for 4-6 hours. After completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to yield the final oxime ether insecticide.
Conclusion
This compound is a strategically important intermediate for the synthesis of novel agrochemicals. Its unique combination of a reactive aldehyde functional group and the beneficial physicochemical properties imparted by the chloro and trifluoromethoxy substituents make it an attractive starting material for the creation of next-generation herbicides, insecticides, and fungicides. The protocols outlined in this guide, while illustrative, demonstrate the versatility of this compound in key synthetic transformations such as Knoevenagel condensations, pyrazole formations, and oxime ether syntheses. Researchers and scientists in the field of agrochemical discovery are encouraged to explore the potential of this building block in their efforts to develop more effective and sustainable crop protection solutions.
References
- 1. Regioselective synthesis of fraxinellone-based hydrazone derivatives as insecticidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
Application Notes & Protocols: Synthetic Pathways Involving Fluorinated Benzaldehydes
Abstract
Fluorinated benzaldehydes are cornerstone building blocks in modern synthetic chemistry, prized for their unique ability to impart desirable physicochemical properties to target molecules. The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets, making these intermediates invaluable in drug discovery and materials science.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations involving fluorinated benzaldehydes. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and data interpretation. Detailed, step-by-step protocols for nucleophilic additions, oxidation, and reductive amination are provided, alongside visual diagrams and troubleshooting tables to ensure reproducible and successful outcomes.
The Strategic Importance of Fluorine in Synthesis
The substitution of hydrogen with fluorine, the most electronegative element, introduces profound electronic and steric effects into an organic molecule.[3] In the context of benzaldehydes, these effects are twofold: they modify the reactivity of the aldehyde functional group and provide a handle for further transformations on the aromatic ring.
-
Modulation of Reactivity: The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, often enhancing its reactivity towards nucleophiles.
-
Pharmacokinetic Enhancement: In drug development, fluorine is frequently used to block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[4][5]
-
Physicochemical Tuning: Fluorine substitution can significantly alter a molecule's lipophilicity (logP), acidity (pKa), and conformational preferences, which are critical parameters for optimizing drug-receptor interactions and membrane permeability.[2][3]
This guide will focus on the practical application of these principles, detailing robust synthetic pathways starting from fluorinated benzaldehydes.
Nucleophilic Addition to the Carbonyl Carbon
The electrophilic carbonyl carbon of fluorinated benzaldehydes is a prime target for a variety of nucleophiles, enabling the construction of complex molecular architectures through carbon-carbon bond formation.
Grignard Reaction: Synthesis of Fluorinated Secondary Alcohols
The Grignard reaction is a fundamental method for forming C-C bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] The reaction with a fluorinated benzaldehyde yields a (fluorophenyl)methanol derivative, a key intermediate for many pharmaceuticals.
Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. The high polarity of the C-Mg bond makes the carbon atom strongly nucleophilic.[7] The presence of fluorine on the aromatic ring enhances the carbonyl carbon's electrophilicity, facilitating this attack. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water or alcohols, which would quench the reagent.[7][8]
Caption: Mechanism of the Grignard reaction with fluorinated benzaldehyde.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)ethanol
This protocol details the reaction of 4-fluorobenzaldehyde with methylmagnesium bromide.
-
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, catalyst)
-
Methyl bromide (or Iodide) (1.1 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Apparatus Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
-
Procedure:
-
Grignard Reagent Formation: Place magnesium turnings and a crystal of iodine in the flask.[9] Gently warm with a heat gun until violet iodine vapors are observed to activate the magnesium surface.[6] Allow the flask to cool.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated when the color disappears and gentle bubbling is observed.
-
Add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for another 30 minutes.
-
Reaction with Aldehyde: Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C in an ice bath. Add the aldehyde solution dropwise.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 60 minutes. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Data Presentation
| Grignard Reagent (R-MgX) | Product | Reaction Conditions | Typical Yield (%) | Reference |
| Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether, 0 °C to rt | ~85-95 | Adapted from[6] |
| Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 | Adapted from[6] |
| Ethylmagnesium Bromide | 1-(4-Fluorophenyl)propan-1-ol | Diethyl ether, rt, 30 min | ~88 | Adapted from[6] |
Wittig Reaction: Synthesis of Fluorinated Alkenes
The Wittig reaction is a highly reliable method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (phosphorane).[10] It is particularly valuable for creating specific isomers of fluorinated styrenes and other unsaturated systems.
Causality and Mechanistic Insight: The reaction begins with the formation of the phosphorus ylide, typically by deprotonating a phosphonium salt with a strong base. This ylide then attacks the aldehyde's carbonyl carbon in a [2+2] cycloaddition to form a betaine or oxaphosphetane intermediate. The collapse of this intermediate yields the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10] The choice of base and solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.[10] A key consideration with aldehydes lacking α-hydrogens, such as fluorinated benzaldehydes, is the competing Cannizzaro reaction under strongly basic conditions, which can lead to disproportionation into the corresponding alcohol and carboxylic acid.[10]
Caption: Experimental workflow for the Wittig reaction.
Experimental Protocol: Synthesis of 4-Fluorostyrene (using a non-stabilized ylide)
-
Materials:
-
Methyltriphenylphosphonium bromide (1.05 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Apparatus Setup:
-
Flame-dry a two-neck round-bottom flask with a magnetic stir bar. Fit with a septum and an inert gas inlet.
-
-
Procedure:
-
Ylide Formation: Add methyltriphenylphosphonium bromide to the flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi dropwise via syringe. A color change (typically to deep orange or red) indicates ylide formation.[10] Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
-
Oxidation and Reductive Amination Pathways
Oxidation to Fluorinated Benzoic Acids
The aldehyde group is readily oxidized to a carboxylic acid, a transformation that is often necessary for subsequent reactions like amide coupling. Fluorinated benzoic acids are important precursors for many agrochemicals and pharmaceuticals.
Causality and Insight: The aldehyde C-H bond is susceptible to oxidation. While strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective, milder conditions are often preferred to avoid side reactions. A common issue with fluorinated benzaldehydes is their propensity for air oxidation upon storage, leading to the formation of the corresponding benzoic acid as an impurity.[11] The Baeyer-Villiger oxidation offers an alternative pathway, converting the benzaldehyde into a phenol, which is particularly useful in the synthesis of radiolabeled compounds.[12]
Protocol: Oxidation using Potassium Permanganate
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄, ~1.1 eq) in water dropwise, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃) until the brown manganese dioxide (MnO₂) precipitate is dissolved.
-
Acidify the clear solution with 2M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Reductive Amination: Synthesis of Fluorinated Benzylamines
Reductive amination is one of the most powerful methods for synthesizing amines. It involves the reaction of an aldehyde with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine.
Causality and Insight: This one-pot procedure is highly efficient. The key is to use a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is mild, tolerant of slightly acidic conditions (which favor imine formation), and does not readily reduce the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also commonly used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemxyne.com [chemxyne.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Kinase Inhibitors: A Technical Guide for Drug Discovery
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of small molecule kinase inhibitors. Eschewing a rigid template, this guide is structured to provide a narrative that combines theoretical underpinnings with practical, field-proven protocols, ensuring both scientific integrity and immediate applicability in the laboratory.
Introduction: The Central Role of Kinases in Targeted Therapy
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in modern medicine.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by specifically targeting the aberrant kinases that drive tumor growth and survival.[2]
This guide will use Gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, as a representative example to illustrate the complete workflow from chemical synthesis to biological characterization.
Part 1: Chemical Synthesis of a Representative Kinase Inhibitor: Gefitinib
The synthesis of kinase inhibitors often involves multi-step reaction sequences. Below is a detailed protocol for the synthesis of Gefitinib, adapted from established literature methods.[4][5]
Diagram: Synthetic Pathway for Gefitinib
Caption: A multi-step synthetic route to Gefitinib.
Experimental Protocol: Synthesis of Gefitinib
This protocol is intended for researchers with a strong background in synthetic organic chemistry. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Alkylation and Nitration
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., acetone), add potassium carbonate and 1-bromo-3-chloropropane.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperature (0-5 °C).
-
Carefully quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro compound.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro compound from the previous step in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder or tin(II) chloride, to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, filter the mixture to remove the metal salts and concentrate the filtrate.
Step 3: Cyclization to form the Quinazolinone Core
-
The resulting aniline derivative is cyclized to form the quinazolinone ring system. This can be achieved by heating with formamide or ammonium formate at high temperatures.
-
The product typically precipitates from the reaction mixture upon cooling and can be collected by filtration.
Step 4: Chlorination
-
The quinazolinone is converted to the corresponding 4-chloroquinazoline by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
-
This reaction is typically performed in an inert solvent and may require heating.
-
The excess chlorinating agent is carefully quenched, and the product is isolated.
Step 5: Amination to Yield Gefitinib
-
The final step involves the nucleophilic aromatic substitution of the 4-chloro group with 3-chloro-4-fluoroaniline.
-
The reaction is typically carried out in a polar solvent such as isopropanol or acetonitrile, often in the presence of a base (e.g., pyridine or diisopropylethylamine) to scavenge the HCl byproduct.
-
The reaction mixture is heated until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product, Gefitinib, is isolated by filtration.
Purification and Characterization
Purification of the final compound is critical to ensure that impurities do not interfere with subsequent biological assays.
-
Purification: The crude Gefitinib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
-
Characterization: The identity and purity of the synthesized Gefitinib should be confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally recommended for in vitro screening.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Part 2: Quality Control and Preparation for Biological Assays
Before proceeding to biological evaluation, it is imperative to ensure the quality and proper preparation of the synthesized inhibitor.
Solubility Assessment and Stock Solution Preparation
Many kinase inhibitors are hydrophobic and have poor aqueous solubility.[2]
Protocol: Solubilization of Kinase Inhibitors
-
Initial Solubilization: Attempt to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5][6]
-
Troubleshooting Solubility: If the compound is not soluble in DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[5] For compounds that are weak bases, solubility may be enhanced in acidic buffers.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Consideration: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]
Part 3: Biological Evaluation of Kinase Inhibitors
A hierarchical approach is often employed for the biological evaluation of newly synthesized kinase inhibitors, starting with in vitro biochemical assays and progressing to more complex cell-based assays.[7][8]
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays are widely used due to their sensitivity, high-throughput compatibility, and non-radioactive nature.[4][9][10][11][12]
Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)
These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[4][10][11] Kinases utilize ATP to phosphorylate their substrates.[4] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP.[4][10] Therefore, high kinase activity results in low ATP levels and a weak luminescent signal, while inhibition of the kinase leads to higher ATP levels and a stronger signal.[4][10]
Diagram: Workflow for an In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for a luminescence-based in vitro kinase assay.
Protocol: In Vitro Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute these in the appropriate assay buffer.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted inhibitor or DMSO as a vehicle control.
-
Add the purified kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[13]
-
Data Presentation: In Vitro Kinase Inhibition
| Kinase Target | Synthesized Inhibitor IC50 (nM) | Reference Inhibitor IC50 (nM) |
| EGFR (wild-type) | [Insert experimental value] | [Insert known value, e.g., ~5] |
| A different kinase | [Insert experimental value] | [Insert known value] |
| ... | ... | ... |
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of a kinase inhibitor in a more physiologically relevant context.[7][14] These assays can assess a compound's effects on cell viability, proliferation, and specific signaling pathways.[14]
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells that are known to be dependent on the target kinase (e.g., EGFR-mutant non-small cell lung cancer cells for Gefitinib) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for a specified period (e.g., 48-72 hours).[14] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the IC50 value.
Part 4: Troubleshooting and Interpretation
Synthesis and Purification:
-
Low Yield: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure all reagents are pure and dry.
-
Impure Product: If recrystallization is ineffective, column chromatography may be necessary. Careful selection of the mobile phase is crucial.
Biological Assays:
-
High Variability: Ensure accurate pipetting and consistent cell seeding density. Check for cell line stability and use low-passage number cells.[15]
-
Discrepancy between Biochemical and Cellular Potency: This is a common observation and can be due to several factors, including poor cell permeability of the compound, active efflux from the cells, or high intracellular ATP concentrations competing with ATP-competitive inhibitors.[7][15]
Conclusion
The successful development of targeted therapies relies on a multidisciplinary approach that integrates synthetic chemistry with rigorous biological evaluation. This guide has provided a comprehensive framework for the synthesis, purification, characterization, and biological testing of kinase inhibitors, using Gefitinib as a practical example. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively advance their drug discovery programs.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Chloro-3-(trifluoromethoxy)benzaldehyde in Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzaldehyde (CAS No. 886499-59-8) as a strategic reagent in modern organic synthesis. We delve into the physicochemical properties that make this substituted benzaldehyde a valuable building block, with a particular focus on the synergistic effects of its chloro and trifluoromethoxy substituents. This document outlines detailed, field-proven protocols for its application in key synthetic transformations including olefination, reductive amination, and the construction of heterocyclic scaffolds. The causality behind experimental choices is explained, providing a framework for adapting these methods to complex synthetic challenges, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.
Introduction: A Profile of a Modern Synthetic Building Block
This compound is an aromatic aldehyde functionalized with two highly influential substituents. The strategic placement of a chlorine atom and a trifluoromethoxy (-OCF3) group on the benzaldehyde scaffold creates a unique electronic environment that enhances its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 886499-59-8 | [3][4][5] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |
| Molecular Weight | 224.56 g/mol | [3][4] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | ~222 °C (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |
The Scientific Rationale: Why This Reagent is Significant
The utility of this reagent is not merely happenstance; it is a direct result of the properties conferred by its functional groups, particularly the trifluoromethoxy moiety.
-
The Trifluoromethoxy (-OCF3) Advantage : The -OCF3 group is a cornerstone of modern medicinal chemistry.[7] It is considered one of the most lipophilic substituents, a property critical for enhancing a molecule's ability to cross biological membranes, which can lead to improved oral bioavailability and better ADME (absorption, distribution, metabolism, and excretion) profiles.[8][9] Furthermore, the exceptional strength of the C-F bonds renders the -OCF3 group highly resistant to metabolic degradation, often increasing a drug candidate's in-vivo half-life.[10]
-
Electronic Activation : Both the chloro and trifluoromethoxy groups are strongly electron-withdrawing. This has a profound effect on the benzaldehyde moiety, rendering the carbonyl carbon significantly more electrophilic. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition reactions, often allowing for milder reaction conditions compared to unsubstituted benzaldehyde.
The combination of enhanced metabolic stability, optimized lipophilicity, and activated reactivity makes this compound a sought-after intermediate for introducing a key pharmacophore into advanced molecular architectures.[8]
Core Application: Olefination via the Wittig Reaction
The Wittig reaction is a powerful and unambiguous method for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide.[11][12] This transformation is fundamental in organic synthesis for extending carbon chains and creating alkene functionalities, which are themselves versatile intermediates.
Mechanistic Insight & Causality
The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[13] The electron-withdrawing nature of the chloro and trifluoromethoxy groups on this compound makes its carbonyl carbon highly susceptible to this attack, facilitating a rapid initial addition to form the oxaphosphetane intermediate. The driving force for the reaction is the subsequent irreversible decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.[12]
Representative Protocol: Synthesis of a Stilbene Derivative
This protocol describes a general procedure for the Wittig olefination of an electron-deficient benzaldehyde. It is a robust method that can be adapted for various phosphonium ylides.[14][15]
Table 2: Reagents for Wittig Olefination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Benzyltriphenylphosphonium chloride | 388.88 | 583 mg | 1.5 |
| This compound | 224.56 | 225 mg | 1.0 |
| Sodium Hydroxide (10 M aq.) | 40.00 | 5 mL | 50 |
| 95% Ethanol (for recrystallization) | - | ~15 mL | - |
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (583 mg, 1.5 mmol) and this compound (225 mg, 1.0 mmol).
-
Reaction Initiation: Add 5 mL of 10 M aqueous sodium hydroxide to the flask. The strong base deprotonates the phosphonium salt in situ to generate the reactive ylide.
-
Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature for 20-30 minutes. A precipitate (the crude alkene product) will form during this time.
-
Workup and Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold 95% ethanol (1 x 5 mL) to remove impurities. Allow the product to air-dry on the filter.
-
Purification: Transfer the crude solid to a clean flask. Add a minimal amount of boiling 95% ethanol (~10-15 mL) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Product: Collect the purified crystals by suction filtration, wash with a minimal amount of ice-cold ethanol, and dry in vacuo to yield the stilbene derivative.
Core Application: C-N Bond Formation via Reductive Amination
Reductive amination is arguably the most versatile and widely used method for synthesizing amines.[16] The reaction forms a C-N bond by first condensing a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in the same pot to the target amine. This method is crucial in drug discovery for linking molecular fragments.
Mechanistic Insight & Causality
The reaction is typically performed under mildly acidic conditions, which catalyze the dehydration of the hemiaminal intermediate to the imine. The key to success is using a reducing agent that is selective for the imine/iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is mild and reacts much faster with the protonated imine than with the aldehyde.[17] The electron-deficient nature of this compound facilitates rapid imine formation, making it an excellent substrate for this transformation, even with weakly nucleophilic anilines.[1][18]
Representative Protocol: Synthesis of a Secondary Amine
This protocol details the direct reductive amination of this compound with an electron-deficient aniline, a common transformation in the synthesis of kinase inhibitors.[17]
Table 3: Reagents for Reductive Amination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 224.56 | 225 mg | 1.0 |
| 4-Nitroaniline | 138.12 | 152 mg | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 |
| Dichloroethane (DCE) | - | 10 mL | - |
| Acetic Acid (Glacial) | 60.05 | 60 µL | ~1.05 |
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (225 mg, 1.0 mmol) and 4-nitroaniline (152 mg, 1.1 mmol) in 10 mL of anhydrous dichloroethane (DCE).
-
Imine Formation: Add glacial acetic acid (60 µL, ~1.05 mmol) to the solution to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. Caution: The addition may cause some gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.
Core Application: Heterocycle Synthesis - Formation of Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic rings that are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[19] Syntheses often involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. Aldehydes like our title compound can be readily converted into the necessary precursors for pyrazole synthesis.
Mechanistic Insight & Causality
A common route to pyrazoles involves first converting the aldehyde into an α,β-unsaturated carbonyl compound (a chalcone) via a Claisen-Schmidt condensation. This chalcone then serves as the 1,3-dielectrophile for a subsequent cyclocondensation reaction with hydrazine. The regioselectivity of the final pyrazole is determined by the substitution pattern of the chalcone and the hydrazine.
Representative Protocol: Two-Step Synthesis of a Phenyl-Substituted Pyrazole
This protocol outlines a reliable two-step sequence to construct a pyrazole ring starting from our aldehyde.[20]
Step A: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
Setup: In a flask, dissolve this compound (1.0 eq) and an appropriate acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) in ethanol.
-
Reaction: Cool the solution in an ice bath and add an aqueous solution of NaOH (2-3 eq) dropwise. Stir at room temperature until TLC analysis indicates the consumption of the starting aldehyde (typically 4-8 hours).
-
Isolation: Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone product. Filter, wash with water, and dry.
Step B: Cyclocondensation with Hydrazine
-
Setup: Dissolve the chalcone intermediate from Step A (1.0 eq) in glacial acetic acid or ethanol.
-
Reaction: Add hydrazine hydrate (1.2-1.5 eq) to the solution. Heat the mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The pyrazole product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified pyrazole.[20][21]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]
- 3. CAS RN 886499-59-8 | Fisher Scientific [fishersci.fr]
- 4. molcore.com [molcore.com]
- 5. halochem.com [halochem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sciepub.com [sciepub.com]
- 16. datapdf.com [datapdf.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. elar.urfu.ru [elar.urfu.ru]
- 20. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wisdomlib.org [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in Benzalaldehyde-Based Reactions
Introduction
Benzaldehyde is a cornerstone aromatic aldehyde in organic synthesis, valued for its versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, its reactivity profile, while advantageous, can also lead to challenges in achieving high conversion rates. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering suboptimal yields in benzaldehyde-based reactions. We will delve into the root causes of common issues and offer actionable, field-proven solutions to optimize your synthetic outcomes.
I. Foundational Knowledge: Understanding Benzaldehyde's Reactivity
A firm grasp of benzaldehyde's chemical properties is paramount for effective troubleshooting. Benzaldehyde consists of a benzene ring attached to a formyl group, an arrangement that dictates its reactivity.[1][2] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, forming the basis for many of its key reactions.[1][4] However, the aromatic ring's electronic influence and the aldehyde's susceptibility to oxidation are critical factors that can impact reaction efficiency.[5][6]
Key Chemical Characteristics:
-
Oxidation: Benzaldehyde readily oxidizes in the presence of air to form benzoic acid.[7][8] This is one of the most common impurities in aged benzaldehyde samples and can significantly hinder reactions by poisoning catalysts or altering the reaction environment.[9]
-
Reduction: The aldehyde can be reduced to benzyl alcohol.[7] In some reactions, this can be an undesired side product.
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehyde, which lacks alpha-hydrogens, can undergo disproportionation to yield both benzyl alcohol and benzoic acid.[7]
-
Condensation Reactions: Benzaldehyde is a key substrate in various condensation reactions, including the Aldol and Claisen-Schmidt condensations.[10][11]
II. General Troubleshooting Workflow
When faced with a low conversion rate, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting low conversion rates in benzaldehyde reactions.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing detailed explanations and protocols.
Issue 1: The reaction is sluggish or fails to initiate.
Potential Cause A: Impure Benzaldehyde
-
Why it happens: The most common culprit is the presence of benzoic acid, formed by the aerial oxidation of benzaldehyde.[7] Benzoic acid can neutralize basic catalysts or reagents, effectively quenching the reaction.
-
How to diagnose:
-
Thin-Layer Chromatography (TLC): Spot the commercial benzaldehyde against a pure standard (if available) or a benzoic acid standard. The presence of a second, more polar spot indicates the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of benzoic acid will appear as a broad singlet far downfield (typically >10 ppm).
-
-
Solution:
-
Purification Protocol: Aqueous Base Wash
-
Dissolve the impure benzaldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[12][13] This will convert the acidic benzoic acid into its water-soluble sodium salt.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure.
-
-
Purification Protocol: Distillation For higher purity, distill the benzaldehyde under reduced pressure.[14][15] This is particularly effective for removing non-volatile impurities. Benzaldehyde's boiling point is approximately 179°C at atmospheric pressure.[2][16]
-
Potential Cause B: Inactive Reagents or Catalyst
-
Why it happens: Reagents can degrade over time, especially if not stored properly. Catalysts can become deactivated through poisoning or improper handling.
-
How to diagnose:
-
Review the storage conditions and age of your reagents. For instance, strong bases like n-BuLi can be particularly sensitive to moisture and air.[17]
-
Consider the possibility of catalyst poisoning. Common poisons for metal catalysts (e.g., Palladium) include sulfur compounds, halides, and strong coordinating ligands.[18]
-
-
Solution:
-
Use freshly opened or purified reagents.
-
If catalyst poisoning is suspected, consider using a fresh batch of catalyst or pretreating the reaction mixture to remove potential poisons.
-
Issue 2: Low yield of the desired product with significant starting material remaining.
Potential Cause A: Suboptimal Reaction Conditions
-
Why it happens: Many reactions are highly sensitive to temperature, concentration, and solvent. For example, some reactions may require heating to overcome the activation energy, while others need to be run at low temperatures to prevent side reactions.
-
How to diagnose:
-
Solution:
-
Temperature Optimization: If the reaction is slow, consider gradually increasing the temperature. Conversely, if side products are forming, try running the reaction at a lower temperature.
-
Concentration Effects: Le Chatelier's principle can be applied. For equilibrium-limited reactions, increasing the concentration of one reactant can drive the reaction forward.[19]
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction rates. Consult literature for the specific reaction type to ensure an appropriate solvent is being used.
-
Potential Cause B: Reversible Reaction
-
Why it happens: Some reactions, like imine formation in reductive aminations or the initial step of the Aldol reaction, are reversible.[19][22]
-
Solution:
-
Removal of Byproducts: To drive the equilibrium towards the product, remove a byproduct as it is formed. For instance, in reactions that produce water, using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can significantly improve yields.[22]
-
Issue 3: Formation of multiple byproducts.
Potential Cause A: Competing Reaction Pathways
-
Why it happens: Benzaldehyde's reactivity allows it to participate in several competing reactions.
-
Common Side Reactions:
-
Cannizzaro Reaction: Occurs under strong basic conditions, leading to benzyl alcohol and benzoic acid.[7]
-
Self-Condensation (for the other reactant): In crossed-aldol reactions, if the other carbonyl compound has α-hydrogens, it can react with itself.[19]
-
Over-reduction/oxidation: The desired product may be susceptible to further reaction under the chosen conditions.
-
Caption: Common reaction pathways for benzaldehyde, including desired and side reactions.
-
Solution:
-
pH Control: For base-catalyzed reactions, avoid excessively strong bases if the Cannizzaro reaction is a concern. For acid-catalyzed reactions, careful selection of the acid and its concentration is key.
-
Strategic Reagent Addition: In crossed-aldol reactions, pre-forming the enolate of the other carbonyl component with a strong, non-nucleophilic base like LDA before adding benzaldehyde can improve selectivity.[19] Alternatively, slowly adding the enolizable component to a mixture of benzaldehyde and the base can minimize self-condensation.[19]
-
Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.
-
Specific Reaction Troubleshooting
| Reaction Type | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Wittig Reaction | Low yield of alkene | - Steric hindrance.[17][23] - Unstable or unreactive ylide.[17] - Poor quality benzaldehyde.[17][23] | - For sterically hindered ketones, consider the Horner-Wadsworth-Emmons (HWE) reaction.[17][23] - Use appropriate base for ylide generation (e.g., n-BuLi for non-stabilized ylides).[17] - Purify benzaldehyde before use. |
| Aldol Condensation | Mixture of products (in crossed reactions) | - Self-condensation of the enolizable partner.[19] - Reversibility of the initial addition. | - Use a non-enolizable aldehyde (like benzaldehyde).[19] - Pre-form the enolate with a strong base (e.g., LDA).[19] - Heat the reaction to promote dehydration to the α,β-unsaturated product, which is often irreversible.[19] |
| Reductive Amination | Reduction of benzaldehyde to benzyl alcohol | - Reducing agent is too strong (e.g., NaBH₄).[22] - Incomplete imine formation. | - Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[22][24] - Optimize pH to 4-5 to favor imine formation.[22] - Allow sufficient time for imine formation before adding the reducing agent.[25] |
| Hydrogenation | Formation of toluene (over-reduction) | - Catalyst is too active. - Harsh reaction conditions (high temperature/pressure). | - Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) to stop the reaction at the alcohol stage.[18] - Optimize temperature and pressure to favor selectivity for benzyl alcohol.[26][27] |
IV. Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting benzaldehyde, the other starting material, and a co-spot of both.
-
As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.
-
Develop the plate and visualize under UV light and/or with a staining agent.
-
The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progress.[19]
Protocol 2: General Procedure for a Claisen-Schmidt Condensation
This is an illustrative example. Specific quantities and conditions will vary.
-
In a flask, dissolve one equivalent of the ketone (e.g., acetophenone) and two equivalents of purified benzaldehyde in ethanol.[19]
-
While stirring, slowly add an aqueous solution of sodium hydroxide.
-
Continue stirring at room temperature for the recommended time (e.g., 30 minutes).[28]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by suction filtration and wash with cold water.[19]
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified product.[19]
V. Conclusion
Low conversion rates in benzaldehyde-based reactions are a common but surmountable challenge. By systematically evaluating the purity of the starting materials, scrutinizing the reaction conditions, and understanding the potential for side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundational framework for this process, emphasizing the causal relationships between experimental choices and reaction outcomes.
References
- 1. fiveable.me [fiveable.me]
- 2. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 3. Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemcess.com [chemcess.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 13. reddit.com [reddit.com]
- 14. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 15. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. prepchem.com [prepchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Wittig reaction - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Solvent Effects on 4-Chloro-3-(trifluoromethoxy)benzaldehyde Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethoxy)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent effects on the reactivity of this versatile chemical intermediate. The unique electronic properties imparted by the chloro and trifluoromethoxy substituents significantly influence its behavior in different solvent environments, making a thorough understanding of these effects crucial for experimental success.
Understanding the Reactivity of this compound
The reactivity of this compound is primarily governed by the electrophilicity of the aldehyde carbonyl carbon. The trifluoromethoxy (-OCF₃) group at the meta position and the chloro (-Cl) group at the para position are both electron-withdrawing. These substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2][3] This enhanced reactivity is advantageous in a variety of synthetic transformations.[4][5]
However, the choice of solvent can dramatically influence reaction rates and outcomes. Solvents do not merely act as a medium for reactants but can actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic addition to this compound sluggish in a nonpolar aprotic solvent like hexane?
A1: Nucleophilic additions to aldehydes often involve charged or highly polar nucleophiles. Nonpolar aprotic solvents, such as hexane or toluene, are generally poor at solvating these nucleophiles, which can reduce their reactivity. For reactions involving anionic nucleophiles (e.g., Grignard reagents, organolithiums), polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically required to solvate the metal cation and maintain the nucleophile's reactivity.[6] For weaker, neutral nucleophiles, a polar protic solvent might be necessary to facilitate the reaction, although this can also lead to side reactions.
Q2: I am observing significant side product formation during a reaction with an amine nucleophile in a protic solvent like ethanol. What is happening?
A2: Protic solvents, such as alcohols or water, can form hydrogen bonds with both the aldehyde and the amine nucleophile.[7] While this can sometimes enhance the electrophilicity of the aldehyde, it can also lead to the formation of hemiacetals or acetals as side products, especially in the presence of an acid catalyst. Additionally, the solvent can compete with the intended nucleophile, leading to solvolysis products.[8] Consider switching to a polar aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN) to minimize these side reactions.
Q3: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNA r) at the 4-position (C-Cl bond)?
A3: While the aldehyde is the primary site of reactivity, under certain conditions, nucleophilic aromatic substitution of the chlorine atom can occur. The rate of SNAr reactions is significantly influenced by the solvent.[9] Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are known to dramatically accelerate SNAr reactions.[9] This is because they are excellent at solvating the cationic counter-ion of the nucleophile, leaving the "naked" anion highly reactive. Protic solvents, on the other hand, can solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound, with a focus on solvent-related issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion in a nucleophilic addition reaction. | 1. Inappropriate solvent polarity: The solvent may not be effectively solvating the nucleophile. 2. Insolubility of the aldehyde: The starting material may not be fully dissolved.[10] 3. Presence of water: Trace amounts of water can quench highly reactive nucleophiles like Grignard reagents.[6] | 1. Switch to a more polar solvent: If using a nonpolar solvent, try a polar aprotic solvent like THF, ethyl acetate, or acetone. 2. Check solubility: Ensure your aldehyde is fully dissolved at the reaction temperature. Gentle warming or sonication may be necessary.[11] 3. Use anhydrous solvents: For moisture-sensitive reactions, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Formation of multiple products. | 1. Solvent participation in the reaction: Protic solvents can react to form acetals or solvolysis products.[8] 2. Side reactions due to high temperature: The enhanced reactivity of the aldehyde can lead to side reactions at elevated temperatures. | 1. Change solvent type: Switch from a protic to a polar aprotic solvent. 2. Control reaction temperature: Run the reaction at a lower temperature to improve selectivity. |
| Difficulty in product purification. | 1. High-boiling point solvent: Solvents like DMSO or DMF can be difficult to remove. 2. Solvent-induced byproducts: The solvent may have contributed to the formation of impurities that are difficult to separate. | 1. Choose a lower-boiling point solvent: If the reaction allows, use a solvent that is easier to remove under vacuum. 2. Optimize reaction conditions: Revisit the solvent choice and temperature to minimize byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent, emphasizing the importance of solvent choice.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Glassware dried in an oven overnight and cooled under an inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq.) dropwise from the dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Solvent Effects
Diagram 1: Solvent Influence on Nucleophilic Addition
Caption: Logical flow of solvent effects on nucleophilic addition reactivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Introduction
4-Chloro-3-(trifluoromethoxy)benzaldehyde is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts desirable electronic properties for various coupling and condensation reactions. However, the aldehyde functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This air sensitivity can lead to the formation of the corresponding carboxylic acid impurity, compromising reaction yields, purity, and overall experimental reproducibility.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the air sensitivity of this compound. It offers in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of the material throughout its handling, storage, and use.
Section 1: The Core Challenge: Autoxidation of Benzaldehydes
The primary issue affecting the stability of this compound is its propensity to undergo autoxidation. Like many benzaldehydes, it can react with atmospheric oxygen in a free-radical chain reaction to form the corresponding benzoic acid derivative.[3][4] This process is often initiated by light, heat, or the presence of metallic impurities.
The general mechanism involves the formation of a benzoyl radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can abstract a hydrogen atom from another aldehyde molecule, propagating the chain reaction and forming the carboxylic acid product.[5][6]
Caption: Autoxidation pathway of benzaldehyde to benzoic acid.
Section 2: Troubleshooting Guide
This section addresses common experimental issues arising from the degradation of this compound.
| Observed Problem | Probable Cause | Diagnostic Steps & Confirmation | Corrective Actions & Solutions |
| Low Reaction Yield | Use of partially oxidized starting material, where the aldehyde has converted to the unreactive carboxylic acid. | TLC Analysis: Spot the starting material against a fresh standard. The oxidized impurity will likely have a different Rf value (typically lower, more polar).¹H NMR: Check the aldehyde proton signal (~9.9-10.1 ppm). A diminished integral or the appearance of a broad carboxylic acid proton signal (>12 ppm) indicates oxidation.GC-MS: Analyze the starting material. A peak corresponding to the mass of 4-Chloro-3-(trifluoromethoxy)benzoic acid will be present.[7] | Purify the Aldehyde: Perform a purification step immediately before use (see Protocol 2).Use Fresh Reagent: Whenever possible, use a newly purchased bottle of the aldehyde.Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation (see Protocol 1). |
| Inconsistent Results Between Batches | Different lots of the aldehyde have varying levels of the carboxylic acid impurity due to age or storage history. | Quantify Purity: Use a quantitative method like qNMR or HPLC with a calibrated standard to determine the exact purity of each batch before use.[7][8] | Standardize Material: Purify all batches before use to ensure a consistent starting purity.Improve Storage: Implement stringent storage conditions for all lots of the material (see FAQ section). |
| Starting Material is a Slurry or has Solidified | The starting material, a liquid at room temperature, has partially converted to the solid benzoic acid derivative, creating a mixture. | Visual Inspection: The presence of white crystalline solid within the liquid is a strong indicator.Melting Point: A broad melting range below the literature value for the pure acid suggests a mixture. | Do Not Use As-Is: The material is non-homogenous and must be purified before use.Purification: Follow Protocol 2 to isolate the pure liquid aldehyde from the solid acid impurity. |
| Reaction Fails to Initiate | The active aldehyde is not present in sufficient concentration. The carboxylic acid impurity may also quench bases or catalysts required for the reaction. | Confirm Identity: Run a full characterization (¹H NMR, ¹³C NMR, IR) on the starting material to confirm it has not completely oxidized. The aldehyde C=O stretch in IR (~1700 cm⁻¹) will be absent or weak, replaced by the acid C=O (~1710 cm⁻¹) and broad O-H stretches. | Discard and Replace: If the material is significantly degraded, it is often more cost-effective and reliable to start with a fresh bottle.Re-evaluate Storage: Review storage procedures to prevent future occurrences. Ensure the container is tightly sealed and the headspace is purged with inert gas.[9][10] |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A: Proper storage is the most critical factor in maintaining the compound's integrity. Based on vendor safety data sheets and chemical properties, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[12] After each use, flush the headspace of the container with inert gas before sealing.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9][13] Use the original container when possible.
-
Light: Protect from light, which can accelerate radical-mediated oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows the rate of oxidation. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Displaces oxygen, a key reactant in degradation. |
| Container Seal | Tightly Sealed | Prevents ingress of atmospheric moisture and oxygen.[10] |
| Light | Amber Bottle / Dark Location | Prevents photochemical initiation of autoxidation. |
Q2: What are the visible signs of degradation? A: The most common sign is the formation of a white crystalline solid (the carboxylic acid) within the liquid aldehyde. The liquid may also appear cloudy or develop a yellowish tint over time.
Q3: Can I still use the aldehyde if it has partially oxidized? A: It is strongly discouraged to use partially oxidized material directly in a reaction. The presence of the carboxylic acid impurity will reduce your yield (as it is unreactive in many aldehyde-specific reactions) and can interfere with the reaction mechanism. Furthermore, it complicates product purification. You must purify the aldehyde before use.
Q4: What is the best way to handle the compound on the benchtop? A: Minimize its exposure to air. If you need to weigh or transfer the material, do so quickly. For reactions that are sensitive or run for extended periods, it is essential to handle the liquid inside a glovebox or by using inert atmosphere techniques (e.g., Schlenk line) to transfer the reagent via syringe.[9]
Q5: Which solvents are compatible with this compound? A: this compound is insoluble in water.[14] It is generally soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, and ethyl acetate. Always ensure your solvent is anhydrous, as water can sometimes facilitate degradation pathways.[6]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
This protocol provides a standard method for setting up a reaction that protects the air-sensitive aldehyde from atmospheric oxygen.
Caption: Workflow for setting up an experiment under inert atmosphere.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (≥120°C) for several hours or by flame-drying under vacuum to remove adsorbed water.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and septum) while it is still hot and immediately place it under a positive pressure of an inert gas like nitrogen or argon.
-
Purging: Perform at least three vacuum-backfill cycles to completely remove air from the vessel.
-
Reagent Addition: Introduce any solid reagents and anhydrous solvents into the flask under a positive flow of inert gas.
-
Aldehyde Transfer: Using a dry syringe, carefully withdraw the required volume of this compound from the source bottle. It is good practice to first flush the syringe with inert gas. Transfer the aldehyde to the reaction flask by piercing the septum.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Protocol 2: Purification of Partially Oxidized Aldehyde
This protocol uses a liquid-liquid extraction to separate the neutral aldehyde from the acidic carboxylic acid impurity.
Methodology:
-
Dissolution: Dissolve the impure aldehyde (~1 part) in a suitable organic solvent like diethyl ether or ethyl acetate (~10-20 parts).
-
Base Extraction: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic impurity will react to form a water-soluble sodium salt. Repeat the washing 2-3 times.
-
Causality: The basic NaHCO₃ deprotonates the carboxylic acid, forming a salt that is highly soluble in the aqueous phase, while the neutral aldehyde remains in the organic phase.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Before proceeding with a reaction, confirm the purity of the recovered aldehyde by TLC, ¹H NMR, or GC-MS to ensure the complete removal of the acid. Store the purified material under an inert atmosphere and use it promptly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Benzaldchyde + [ \mathrm { O } ] \xrightarrow { \text { Air } } A ' A ' i.. [askfilo.com]
- 4. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 5. Oscillations and complex mechanisms: O/sub 2/ oxidation of benzaldehyde (Journal Article) | OSTI.GOV [osti.gov]
- 6. Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. aobchem.com [aobchem.com]
- 12. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 13. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 14. This compound | 886499-59-8 [amp.chemicalbook.com]
Challenges in the scale-up synthesis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde. This valuable intermediate is a critical building block in the development of numerous pharmaceuticals and agrochemicals.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges encountered during process development and scale-up.
This section addresses the fundamental questions regarding the most viable synthetic routes and the mechanistic underpinnings crucial for a successful scale-up.
Q1: What is the most industrially viable method for synthesizing this compound?
For large-scale production, the formylation of 1-Chloro-2-(trifluoromethoxy)benzene is the most direct and commonly employed route. Among various formylation techniques, the Vilsmeier-Haack reaction stands out due to its use of relatively inexpensive reagents, operational simplicity, and generally good yields, making it highly amenable to industrial applications.[3][4][5] This method introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[6]
The starting material, 1-Chloro-2-(trifluoromethoxy)benzene, is a versatile chemical notable for its trifluoromethoxy group, which enhances reactivity and is a key feature in many active compounds.[1]
Q2: Can you outline the mechanism of the Vilsmeier-Haack reaction for this specific synthesis?
Certainly. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic aromatic substitution onto the substrate.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a tetrahedral intermediate that subsequently collapses to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][7]
-
Electrophilic Aromatic Substitution: The electron-rich 1-Chloro-2-(trifluoromethoxy)benzene ring attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the chloro (-Cl) and trifluoromethoxy (-OCF₃) groups guide the substitution primarily to the para position relative to the trifluoromethoxy group, which is the less sterically hindered and electronically favored position.[3][7]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[3][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Guide to the Spectroscopic Confirmation of 4-Chloro-3-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques required to unequivocally identify 4-Chloro-3-(trifluoromethoxy)benzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. We will explore the expected outcomes from core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare its spectral features with two commercially available, structurally related alternatives: 4-Chlorobenzaldehyde and 4-(Trifluoromethyl)benzaldehyde. This comparative approach, supported by experimental data, will highlight the unique spectral signatures that arise from the specific arrangement of substituents on the aromatic ring.
The Importance of Orthogonal Spectroscopic Techniques
Reliance on a single analytical technique for structural elucidation is fraught with peril. Each spectroscopic method probes different aspects of a molecule's constitution. By employing a suite of orthogonal techniques, we create a self-validating system where the data from one method corroborates the others, leading to a confident structural assignment. For this compound, the interplay between NMR, IR, and MS provides a complete picture of its atomic connectivity and composition.
Experimental Protocols
Detailed, step-by-step methodologies for acquiring high-quality spectroscopic data are crucial for reproducible and reliable results.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are needed compared to ¹³C NMR.
-
An external reference standard, such as CFCl₃ (0 ppm), is typically used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.
-
Spectroscopic Analysis and Structural Confirmation of this compound
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aldehyde proton (CHO) singlet around 9.9-10.1 ppm. Three aromatic protons exhibiting complex splitting patterns (doublet, doublet of doublets, and a singlet or narrow triplet) between 7.5 and 8.0 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal between 185-195 ppm. Aromatic carbons in the range of 110-160 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A single sharp peak for the -OCF₃ group, likely in the range of -56 to -60 ppm (relative to CFCl₃). |
| IR Spectroscopy | Strong C=O stretch for the aldehyde at ~1700-1720 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C=C stretches between 1400-1600 cm⁻¹. Strong C-F and C-O stretching bands. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 224 (for ³⁵Cl) and 226 (for ³⁷Cl) with an approximate 3:1 intensity ratio. Key fragments would include the loss of the formyl group (-CHO), the trifluoromethoxy group (-OCF₃), and chlorine. |
Comparative Spectroscopic Analysis
To highlight the unique spectral features of this compound, we will compare its predicted data with the experimental data of two commercially available analogues: 4-Chlorobenzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
Spectroscopic Data for Comparative Compounds
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) | IR (cm⁻¹) | MS (EI, m/z) |
| 4-Chlorobenzaldehyde [1][2][3] | 9.98 (s, 1H), 7.85 (d, 2H), 7.52 (d, 2H) | 190.9, 141.0, 134.7, 130.9, 129.5 | N/A | ~1705 (C=O), 2830, 2740 (C-H aldehyde), 1590 (C=C aromatic) | 140/142 (M⁺), 139/141, 111, 75 |
| 4-(Trifluoromethyl)benzaldehyde [4][5][6][7] | 10.11 (s, 1H), 8.02 (d, 2H), 7.82 (d, 2H) | 191.1, 138.7, 135.6 (q), 129.9, 126.1 (q), 123.4 (q) | -63.2 | ~1712 (C=O), 2860, 2760 (C-H aldehyde), ~1325 (C-F) | 174 (M⁺), 173, 145, 125 |
Note: NMR chemical shifts are in ppm. Coupling constants (J) are not listed for brevity but are crucial for detailed analysis.
Key Differentiating Spectroscopic Features
The unique substitution pattern of this compound gives rise to distinct spectral signatures that differentiate it from its isomers and related compounds.
-
¹H NMR: The aromatic region of this compound will be more complex than the simple doublet of doublets seen for the 4-substituted analogues. The presence of three distinct aromatic protons will lead to a more intricate splitting pattern, providing clear evidence for the 1,2,4-trisubstitution pattern.
-
¹³C NMR: The presence of a trifluoromethoxy group will introduce a characteristic quartet for the carbon atom attached to it due to ¹J(C,F) coupling. This, in addition to the distinct chemical shifts of the other aromatic carbons, will be a key identifier.
-
¹⁹F NMR: This is arguably the most definitive technique for confirming the presence and chemical environment of the fluorine-containing group. A single peak corresponding to the -OCF₃ group will be observed, and its chemical shift will be distinct from that of a -CF₃ group.
-
IR Spectroscopy: While the aldehyde and aromatic absorptions will be similar across the three compounds, the C-O and C-F stretching regions in the fingerprint region of the IR spectrum will provide confirmatory evidence for the trifluoromethoxy group.
-
Mass Spectrometry: The isotopic pattern of the molecular ion (due to ³⁵Cl and ³⁷Cl) will confirm the presence of one chlorine atom. The fragmentation pattern, showing losses of -CHO, -Cl, and -OCF₃, will further corroborate the proposed structure.
Visualizing the Workflow and Structure
To better illustrate the analytical process and the structural features being probed, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structure with key analytical points.
Conclusion
The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers an unambiguous confirmation of the trifluoromethoxy group's presence and electronic environment. IR spectroscopy confirms the key functional groups, and mass spectrometry provides the molecular weight and fragmentation pattern consistent with the proposed structure. By comparing these expected spectral features with those of known analogs like 4-Chlorobenzaldehyde and 4-(Trifluoromethyl)benzaldehyde, a robust and defensible structural assignment can be made, underscoring the importance of rigorous analytical chemistry in modern scientific research.
References
- 1. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzaldehyde(104-88-1) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Purity of Commercial 4-Chloro-3-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is a non-negotiable prerequisite for reliable and reproducible results. This guide provides an in-depth, technically grounded framework for validating the purity of a common yet critical building block: 4-Chloro-3-(trifluoromethoxy)benzaldehyde. We will move beyond simple specification sheets to empower you with the rationale and methodologies for a comprehensive purity assessment.
The Criticality of Purity in Synthesis
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and compromised biological activity of the final compound. Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of this reagent.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the target compound and any potential impurities. This guide will focus on a suite of four powerful techniques:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the primary compound and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy as a highly specific method for quantifying the target fluorinated compound.
-
Elemental Analysis (CHNS) to confirm the elemental composition and provide a fundamental purity check.
The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Experimental Protocols & Rationale
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry. It excels at separating the target compound from non-volatile impurities. UV detection is suitable for aromatic compounds like benzaldehydes. A reversed-phase method is chosen due to the non-polar nature of the analyte.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[2][3][4] The mass spectrometer provides structural information, aiding in the identification of unknown peaks. This is particularly useful for detecting residual solvents from the synthesis process or closely related volatile byproducts.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
-
Analysis: Inject 1 µL of the sample solution. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR)
Rationale: For fluorinated compounds, ¹⁹F NMR is a powerful and highly specific quantitative tool.[5][6][7] The wide chemical shift range and the absence of background signals in most solvents lead to excellent signal dispersion and accurate quantification.[5] This technique allows for a direct and absolute purity determination against a certified internal standard.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known ¹⁹F signal, such as trifluorotoluene.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in 0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
-
Analysis: Integrate the signal corresponding to the -OCF₃ group of the analyte and the signal of the internal standard. The purity is calculated based on the molar ratio of the analyte to the internal standard.
Elemental Analysis (CHNS)
Rationale: Elemental analysis provides a fundamental assessment of a compound's purity by comparing the experimentally determined elemental composition (carbon, hydrogen, nitrogen, and sulfur) to the theoretical values calculated from its molecular formula.[8][9][10] A significant deviation can indicate the presence of impurities or an incorrect structural assignment. For small molecules, a deviation of ±0.4% is generally considered acceptable.[11]
Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
Calculation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values for C₈H₄ClF₃O₂.
Comparative Data Analysis
To illustrate the importance of this multi-technique approach, let's consider hypothetical data from three different commercial suppliers of this compound.
Table 1: Purity Assessment of Commercial this compound from Different Suppliers
| Analytical Technique | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| HPLC-UV (% Area) | 99.2% | 98.5% | 99.8% | > 98.0% |
| GC-MS (Identified Impurities) | Dichloromethane (0.1%) | Toluene (0.3%), Isomeric Impurity (0.2%) | None Detected | < 0.5% total volatile impurities |
| q¹⁹F NMR (mol/mol %) | 99.1% | 98.2% | 99.7% | > 98.0% |
| Elemental Analysis (% C) | 42.78% (Theory: 42.79%) | 42.55% | 42.77% | ± 0.4% of theoretical |
| Elemental Analysis (% H) | 1.80% (Theory: 1.80%) | 1.85% | 1.79% | ± 0.4% of theoretical |
| Overall Purity Assessment | High Purity | Acceptable with Minor Impurities | Highest Purity |
-
Supplier A provides a high-purity product with a minor amount of residual solvent.
-
Supplier B 's product meets the basic HPLC purity specification, but GC-MS reveals the presence of both a residual solvent and a structurally related impurity. The elemental analysis also shows a slight deviation.
-
Supplier C offers the highest purity material, with excellent correlation across all analytical techniques.
Potential Impurities and Their Significance
The synthesis of this compound can potentially lead to several types of impurities. Understanding these can aid in the interpretation of analytical data.
Caption: Common potential impurities in commercial this compound.
Conclusion: An Evidence-Based Approach to Quality
Relying solely on a supplier's certificate of analysis is insufficient for critical applications. By implementing a multi-technique validation strategy, researchers can gain a comprehensive understanding of the purity of their starting materials. This not only ensures the integrity of their experimental results but also provides a robust dataset for regulatory submissions and quality control. The methodologies outlined in this guide provide a solid foundation for establishing such a system in your laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method [keikaventures.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-(trifluoromethoxy)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-3-(trifluoromethoxy)benzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific compound may be limited, its structural motifs—a halogenated aromatic ring and a trifluoromethoxy group—suggest a need for cautious handling.[1][2]
Based on available Safety Data Sheets (SDS), the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
While not explicitly classified, halogenated organic compounds can also pose long-term environmental risks and may be subject to specific disposal regulations.[4][5] Therefore, it is prudent to treat this compound as hazardous waste.
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| CAS Number | 886499-59-8 | [1][2] |
| Molecular Formula | C8H4ClF3O2 | [1][2] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | [2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate PPE is non-negotiable. The following should be worn at all times when handling this chemical for disposal:
-
Eye Protection: Chemical safety goggles are mandatory. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
Step-by-Step Disposal Procedure: A Self-Validating Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][8]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.[9]
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, tight-fitting lid.[7]
-
No Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been unequivocally confirmed. Aromatic aldehydes can be reactive.
Step 2: Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[10] The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 886499-59-8
-
An accurate indication of the hazards (e.g., "Irritant")
-
The date of waste accumulation (the date you first add waste to the container)
-
Your name and laboratory information
Step 3: Storage
-
Point of Generation: Store the hazardous waste container in a designated satellite accumulation area near where the waste was generated.[7][9]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.[10]
-
Ventilation: The storage area should be well-ventilated.
Step 4: Professional Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.[1]
-
Waste Characterization: Provide the disposal company with a complete characterization of the waste, including the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: In the United States, this compound would likely be classified as a halogenated organic compound. While not specifically listed by name, it would fall under the broader category of regulated halogenated organic compounds.[5][11] The EPA regulates the disposal of such wastes under the Resource Conservation and Recovery Act (RCRA).[7] A professional waste disposal service will ensure that the final treatment method, typically incineration for halogenated organic compounds, is compliant with all applicable regulations.[1][4]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[12][13]
-
Collection: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a logistical task but a professional responsibility. By adhering to the procedures outlined in this guide—from thorough hazard assessment and the consistent use of PPE to meticulous waste segregation and reliance on professional disposal services—researchers can ensure a safe laboratory environment and maintain the highest standards of environmental stewardship. This commitment to the complete lifecycle of a chemical is integral to the integrity of our scientific endeavors.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | 886499-59-8 [amp.chemicalbook.com]
- 3. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mtu.edu [mtu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
